Vic (mouse)
Description
BenchChem offers high-quality Vic (mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vic (mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C116H165N27O32S4 |
|---|---|
Molecular Weight |
2578.0 g/mol |
IUPAC Name |
4-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-sulfanylpropylidene)amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[1-[1-[1-[1-[1-[1-[1-[3-carboxy-1-[1-[1-[1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175) |
InChI Key |
YIGBUABZFGQJQN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Function of Vasoactive Peptides in the Mouse Intestine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the function of key vasoactive peptides in the murine intestine. While the term "Vasoactive Intestinal Contractor" (VIC) refers to a member of the endothelin peptide family with contractile properties, the predominant and most extensively studied vasoactive neuropeptide in the intestine is the Vasoactive Intestinal Peptide (VIP). VIP, contrary to what its name might imply in a contractile context, is a potent relaxer of intestinal smooth muscle and a key regulator of epithelial secretion, immune homeostasis, and mucosal health. This guide will focus primarily on the multifaceted roles of VIP, its receptor signaling pathways, and the experimental methodologies used to investigate its function, providing a foundational resource for research and therapeutic development. A brief clarification on VIC is also provided.
Introduction and Clarification of Terminology
In the study of intestinal physiology, precision in terminology is critical. The user's query for "Vasoactive Intestinal Contractor" points to a specific peptide, also known as Endothelin-gamma, which is a member of the endothelin family. VIC is a gastrointestinal hormone that exhibits contractile activity on mouse and guinea pig intestinal muscle and shares a common receptor with endothelin-1 (ET-1).[1][2]
However, the central regulator of vasodilation, smooth muscle tone, and secretion in the gut is the Vasoactive Intestinal Peptide (VIP) . VIP is a 28-amino acid neuropeptide belonging to the glucagon/secretin superfamily.[3] It is widely distributed in the enteric nervous system (ENS), with nerve fibers innervating smooth muscle layers, the mucosal epithelium, and blood vessels.[4][5][6] Given its profound and diverse effects, VIP is a subject of intense research for understanding intestinal motility disorders, inflammatory conditions, and secretory diarrheas. This guide will therefore concentrate on the functions of VIP in the mouse intestine.
Key physiological roles of VIP in the intestine include:
-
Smooth Muscle Relaxation: VIP is a primary non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmitter, causing relaxation of gastrointestinal smooth muscle.[3][7][8]
-
Epithelial Ion and Water Secretion: It potently stimulates the secretion of water and electrolytes, particularly chloride ions, from the intestinal crypts into the lumen.[3][6]
-
Immune Modulation: VIP has significant anti-inflammatory properties, helping to maintain immune tolerance and homeostasis in the gut.[4][6][9]
-
Epithelial Homeostasis: It influences the proliferation and differentiation of intestinal epithelial cells, contributing to barrier integrity and regeneration after injury.[5][10]
VIP Receptor Signaling Pathways
VIP exerts its effects by binding to two specific G protein-coupled receptors (GPCRs) belonging to Class B: VPAC1 and VPAC2 .[11][12] These receptors are distributed differently throughout the intestinal wall, leading to VIP's diverse actions. VPAC1 is predominantly expressed in the intestinal mucosa on epithelial cells, as well as on T cells, whereas VPAC2 is found on smooth muscle cells and is induced on immune cells during inflammation.[6]
2.1. Canonical Gαs-cAMP Pathway The primary signaling mechanism for both VPAC1 and VPAC2 receptors is coupling to the stimulatory G protein, Gαs. This activation leads to a well-defined cascade responsible for smooth muscle relaxation and epithelial secretion.[7][11][12]
-
Receptor Activation: VIP binds to the extracellular domain of a VPAC receptor.
-
Gαs Activation: The receptor undergoes a conformational change, activating the associated Gαs protein by promoting the exchange of GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA), which releases and activates the catalytic subunits.
-
Downstream Phosphorylation: Active PKA phosphorylates numerous downstream targets in smooth muscle and epithelial cells, leading to the final physiological response (e.g., relaxation or Cl- secretion).
2.2. Alternative Signaling Pathways While the cAMP/PKA pathway is dominant, VPAC receptors can also couple to other G proteins, such as Gαq and Gαi, leading to the activation of Phospholipase C (PLC).[11][12][13] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).[11][12] The specific G protein coupling can be cell-type dependent and influences the ultimate biological outcome.[11]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Vasoactive intestinal contractor, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. Vasoactive Intestinal Polypeptide Promotes Intestinal Barrier Homeostasis and Protection Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Vasoactive Intestinal Peptide Deficiency Is Associated With Altered Gut Microbiota Communities in Male and Female C57BL/6 Mice [frontiersin.org]
- 6. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of NO and VIP in gastrointestinal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vasoactive intestinal peptide stabilizes intestinal immune homeostasis through maintaining interleukin-10 expression in regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive intestinal peptide promotes secretory differentiation and mitigates radiation-induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasoactive Intestinal Peptide (VIP) Expression Profile in Murine Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the expression profile of Vasoactive Intestinal Peptide (VIP) in various murine tissues. It includes quantitative data, comprehensive experimental protocols for peptide quantification, and visualizations of associated signaling pathways and experimental workflows.
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily. Initially isolated from the porcine intestine, it is widely distributed throughout the central and peripheral nervous systems of mammals, including mice. VIP exerts a broad range of biological effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. Its functions are diverse, playing crucial roles in neurotransmission, immune regulation, circadian rhythms, and gastrointestinal homeostasis.[1][2] Understanding the tissue-specific expression and concentration of VIP is fundamental for elucidating its physiological roles and for the development of therapeutic agents targeting VIP-mediated pathways.
Quantitative Expression Profile of VIP in Murine Tissues
| Tissue | VIP Concentration (pmol/g wet weight) | VIP Receptor Expression (Predominant Type) | Notes |
| Pineal Gland | 1.7[3] | VPAC1, VPAC2 | VIP-immunoreactive nerve fibers are present.[3] |
| Cerebral Cortex | High relative concentration[4] | VPAC1, VPAC2 | VIP-immunoreactive neurons are observed.[4] |
| Suprachiasmatic Nucleus (SCN) | High relative concentration[4] | VPAC1, VPAC2 | High density of VIP-immunoreactive neurons.[4] |
| Colon | Not specified | High VPAC1[5] | VPAC1 mRNA and protein levels are higher than in the small intestine.[5] |
| Ileum | Not specified | Moderate VPAC1[5] | VPAC1 expression is present.[5] |
| Jejunum | Not specified | Lower VPAC1[5] | VPAC1 expression is present.[5] |
| Lung | Not specified | VPAC2[6] | VPAC2 receptors are found in the lung tissue.[6] |
| Kidney | Not specified | VPAC2[6] | VPAC2 is present in the vasculature of the kidney.[6] |
| Adrenal Medulla | Not specified | VPAC2[6] | VPAC2 receptor expression is noted.[6] |
| Retina | Not specified | VPAC2[6] | VPAC2 receptors are present.[6] |
| Smooth Muscle | Not specified | High VPAC2[6] | Found in blood vessels and smooth muscle layers of the gastrointestinal and reproductive systems.[6] |
| White Adipose Tissue | Absent[7] | Not applicable | Immunohistochemical analysis did not detect VIP-positive nerves.[7] |
| Thymus | 352.7 pg/thymus (in rats) | Not specified | VIP-positive lymphoid cells are present.[8] |
| Spleen | Not specified | T-lymphocytes express VIP receptors[9] | VIP can modulate T-cell responses.[9] |
| Testis | Not specified | Not specified | VIP deficiency is associated with reduced testosterone levels.[10] |
Note: Data for some tissues, particularly quantitative concentrations, is sparse in the available literature. The table reflects the best available information and highlights areas where further research is needed.
Experimental Protocols for VIP Quantification
Accurate quantification of VIP in murine tissues is crucial for research and drug development. The two most common methods for this are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
RIA is a highly sensitive method for quantifying peptide concentrations. The following protocol provides a general framework for performing a competitive RIA for VIP in murine tissue homogenates.
a. Tissue Homogenization:
-
Excise the murine tissue of interest on ice and record its wet weight.
-
Homogenize the tissue in an appropriate ice-cold extraction buffer (e.g., 1 M acetic acid) to prevent peptide degradation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant containing the peptide extract. The supernatant can be lyophilized and reconstituted in assay buffer for long-term storage or used directly.
b. RIA Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic VIP in the assay buffer.
-
Incubation: In assay tubes, add a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) and a specific anti-VIP antibody to both the standards and the unknown tissue extracts.
-
Competition: The unlabeled VIP in the standards and samples will compete with the radiolabeled VIP for binding to the limited number of antibody sites.
-
Incubation: Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to reach equilibrium.
-
Separation: Separate the antibody-bound VIP from the free VIP. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex (e.g., goat anti-rabbit IgG).
-
Centrifugation: Centrifuge the tubes to pellet the precipitated antibody-bound complexes.
-
Measurement: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled VIP in the sample. A standard curve is generated by plotting the percentage of bound radiolabeled VIP against the known concentrations of the standards. The concentration of VIP in the tissue extracts can then be interpolated from this curve.
ELISA is another widely used method for peptide quantification, offering high specificity and sensitivity without the need for radioactive materials.[1] The following outlines a typical sandwich ELISA protocol.
a. Tissue Homogenization:
-
Follow the same procedure as described for RIA (Section 1.a).
b. Sandwich ELISA Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for VIP. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the prepared tissue extracts and VIP standards to the wells. Incubate for a specified time (e.g., 2 hours) at room temperature to allow the VIP to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody, also specific for VIP, to each well. This antibody will bind to a different epitope on the captured VIP. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate again.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. This will bind to the biotin on the detection antibody. Incubate for 20-30 minutes at room temperature.
-
Washing: Perform a final wash to remove any unbound enzyme conjugate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N sulfuric acid). The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: The intensity of the color is directly proportional to the amount of VIP in the sample. A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations. The VIP concentration in the tissue samples is then determined from this curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes associated with VIP function and its experimental determination is crucial for a clear understanding.
VIP mediates its effects primarily through the VPAC1 and VPAC2 receptors, which are coupled to the adenylyl cyclase signaling cascade.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. The presence of nerve fibers immunoreactive for vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI), and preproVIP(111-122) in the mouse pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations and distribution of vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI) and peptide histidine valine (PHV) in the cerebral cortex and the suprachiasmatic nucleus of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of the VPAC2 receptor in peripheral tissues of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Demonstration of immunoreactive vasoactive intestinal peptide (IR-VIP) and somatostatin (IR-SOM) in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of vasoactive intestinal peptide with mouse lymphocytes: specific binding and the modulation of mitogen responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
discovery of Vasoactive Intestinal Contractor in mice
An In-depth Technical Guide on the Discovery and Characterization of Endothelin-1 as a Vasoactive Intestinal Contractor in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the pivotal discovery and subsequent characterization of Endothelin-1 (ET-1) as a potent vasoactive intestinal contractor in murine models. Initially identified as a powerful endothelium-derived contracting factor, ET-1's presence and profound contractile effects on the gastrointestinal tract have been extensively documented. This document provides a comprehensive overview of the key experimental findings, detailed methodologies for reproducing these studies, quantitative data on the physiological effects of ET-1 in the mouse intestine, and a depiction of the associated signaling pathways. The information is intended to serve as a foundational resource for researchers in physiology, pharmacology, and drug development focused on gastrointestinal motility and endothelin-based therapeutics.
Introduction: The Discovery of a Potent Intestinal Contractor
The journey to understanding endogenous vasoactive contractors in the intestine took a significant step forward with the discovery of an endothelium-derived contracting factor (EDCF).[1] This peptide was later isolated, sequenced, and named endothelin.[1] Subsequent research identified three isoforms (ET-1, ET-2, and ET-3), with ET-1 being the most abundant and potent vasoconstrictor.[1][2][3]
Investigations in murine models have been instrumental in elucidating the physiological roles of ET-1 beyond the cardiovascular system. Studies revealed the presence of endothelin-like immunoreactivity, ET-1 messenger RNA, and specific endothelin receptors throughout the rodent gastrointestinal tract, indicating local synthesis and function.[4] In the mouse intestine, ET-1 has been demonstrated to be a highly potent contractor of smooth muscle, suggesting a significant role in the regulation of intestinal motility.[1][5] This guide focuses on the core findings related to the contractile properties of ET-1 in the mouse intestine.
Quantitative Data: Contractile Response of Mouse Colon to Endothelin-1
The contractile effects of ET-1 on the mouse colon have been quantified through detailed pharmacological studies. The following tables summarize the key parameters of ET-1-induced contraction and the effects of specific endothelin receptor antagonists.
Table 1: Potency and Efficacy of Endothelin-1 in Mouse Colon
| Parameter | Proximal Colon | Distal Colon |
| pEC₅₀ | 9.20 ± 0.09 | 9.16 ± 0.09 |
| Eₘₐₓ (g) | 1.24 ± 0.08 | 1.36 ± 0.14 |
Data from studies on isolated mouse colonic preparations. pEC₅₀ represents the negative logarithm of the molar concentration of ET-1 that produces 50% of the maximum response. Eₘₐₓ represents the maximum contractile response.[1]
Table 2: Effect of Endothelin Receptor Antagonists on ET-1-Induced Contraction in Mouse Colon
| Antagonist | Receptor Selectivity | Effect on ET-1 Concentration-Response Curve (Proximal Colon) | Effect on ET-1 Concentration-Response Curve (Distal Colon) |
| BMS 182874 | ETᴀ | Rightward shift | Rightward shift |
| IRL 1038 | ETʙ | No significant effect | Significant decrease in response at higher ET-1 concentrations |
These findings indicate that the contractile response to ET-1 in the mouse colon is primarily mediated by ETᴀ receptors, with a potential contribution of ETʙ receptors in the distal colon.[1]
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the contractile effects of ET-1 in the mouse intestine.
Isolated Tissue Preparation and Organ Bath Assay
This protocol is fundamental for studying the contractile properties of intestinal smooth muscle in vitro.
Objective: To measure the isometric contraction of isolated mouse colonic segments in response to ET-1 and its antagonists.
Materials:
-
Male C57BL/6J mice
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
BMS 182874 (ETᴀ antagonist)
-
IRL 1038 (ETʙ antagonist)
-
Organ baths with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize the mouse and dissect the entire colon.
-
Cleanse the colon by flushing with Krebs-Henseleit solution.
-
Isolate segments of the proximal and distal colon (approximately 1 cm in length).
-
Suspend the tissue segments in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record baseline tension.
-
For agonist studies, perform cumulative additions of ET-1 (e.g., 0.01 nM to 0.3 μM) to generate a concentration-response curve.
-
For antagonist studies, pre-incubate the tissue with the antagonist (e.g., BMS 182874 or IRL 1038) for a specified period (e.g., 30 minutes) before generating the ET-1 concentration-response curve.
-
To exclude neuronal involvement, a separate set of experiments can be conducted in the presence of tetrodotoxin (a neuronal blocker).[1][6]
Receptor Binding Assays
While not detailed in the provided search results, receptor binding assays are crucial for determining the density and affinity of ET-1 receptors in intestinal tissue. This typically involves incubating membrane preparations from the mouse intestine with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) in the presence and absence of unlabeled ligands to determine specific binding.
Molecular Analysis (Northern Blot Hybridization)
This technique is used to detect the presence and relative abundance of ET-1 mRNA in intestinal tissues.
Objective: To confirm the local synthesis of ET-1 in the mouse intestine.
Procedure:
-
Isolate total RNA from different segments of the mouse intestine.
-
Separate the RNA by gel electrophoresis and transfer it to a nylon membrane.
-
Hybridize the membrane with a labeled cDNA probe specific for ET-1 mRNA.
-
Detect the hybridized probe to visualize the ET-1 mRNA transcript.[4]
Mandatory Visualizations
Experimental Workflow for Intestinal Contractility Studies
Caption: Workflow for assessing ET-1 induced intestinal contraction.
Endothelin-1 Signaling Pathway in Intestinal Smooth Muscle Contraction
Caption: ET-1 signaling cascade in intestinal smooth muscle cells.
Conclusion
The discovery and characterization of Endothelin-1 as a potent vasoactive intestinal contractor in mice have significantly advanced our understanding of gastrointestinal physiology. The data clearly demonstrate that ET-1, acting primarily through ETᴀ receptors, is a powerful stimulant of intestinal smooth muscle contraction. The detailed experimental protocols and signaling pathways outlined in this guide provide a robust framework for future research in this area. A thorough understanding of the mechanisms of ET-1 action in the gut is essential for the development of novel therapeutic strategies for motility disorders and other gastrointestinal diseases.
References
- 1. Pharmacological characterization of endothelin receptors-mediated contraction in the mouse isolated proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin in the gastrointestinal tract. Presence of endothelinlike immunoreactivity, endothelin-1 messenger RNA, endothelin receptors, and pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-1 in Health and Disease | MDPI [mdpi.com]
- 6. Endothelin-1 stimulates contraction and ion transport in the rat colon: different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
evolutionary relationship between VIC and Endothelin-2
An In-depth Technical Guide on the Evolutionary and Functional Relationship Between Vasoactive Intestinal Contractor (VIC) and Endothelin-2 (EDN2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the evolutionary and functional relationship between Vasoactive Intestinal Contractor (VIC) and Endothelin-2 (EDN2). VIC, initially identified in rodents, is now understood to be the ortholog of human EDN2. This document elucidates their shared evolutionary origin within the broader endothelin peptide family, stemming from a common ancestral gene. We present comparative data on gene structure, protein sequences, and receptor binding affinities, which underscore their functional equivalence. Key signaling pathways, primarily mediated through the G-protein coupled receptors EDNRA and EDNRB, are detailed, along with the experimental protocols used to characterize these interactions. This guide serves as a critical resource for researchers in pharmacology and drug development, providing the foundational knowledge necessary for leveraging the endothelin system as a therapeutic target.
Evolutionary Relationship and Gene Structure
The endothelin family consists of three structurally similar, 21-amino acid peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[1][2] These peptides are encoded by three separate genes (EDN1, EDN2, and EDN3) located on different chromosomes.[1][3][4] Vasoactive Intestinal Contractor (VIC), a peptide first identified in the mouse genome for its contractile activity in the ileum, is the rodent ortholog of human ET-2.[5][6]
Evidence for a Common Ancestor
Strong evidence suggests that the three endothelin genes arose from a common progenitor through gene duplication events.[6] This is supported by remarkable similarities in the gene structure of the mouse preproVIC gene (the precursor to VIC) and the human preproendothelin-1 gene.[6] Further evidence comes from genomic Southern blot analyses which have identified three corresponding endothelin-related chromosomal loci in the genomes of humans, pigs, and rats, indicating a conserved multigene family across different mammalian species.[1][4]
Sequence Homology
The mature peptides of the endothelin family are highly conserved. Human ET-2 differs from the more ubiquitous ET-1 by only two amino acids.[5] The rodent ortholog, VIC, differs from human ET-2 by a single amino acid and from ET-1 by three amino acids.[5][6] These minor variations in sequence result in very similar three-dimensional structures and pharmacological profiles, particularly between ET-1 and ET-2/VIC.[5]
Table 1: Amino Acid Sequence Comparison of Human Endothelin-1 (ET-1), Human Endothelin-2 (ET-2), and Mouse Vasoactive Intestinal Contractor (VIC)
| Peptide | Amino Acid Sequence | Differences from ET-1 |
| Human ET-1 | Cys-Ser-Cys-Ser-Ser-Leu -Met -Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | - |
| Human ET-2 | Cys-Ser-Cys-Ser-Ser-Trp -Leu -Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | Trp⁶, Leu⁷ |
| Mouse VIC | Cys-Ser-Cys-Asn -Ser-Trp -Leu -Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | Asn⁴, Trp⁶, Leu⁷ |
Note: Amino acid differences relative to Human ET-1 are highlighted in bold. Data sourced from[5].
Functional Conservation: Receptor Binding and Signaling
The functional equivalence of VIC and EDN2 is most evident in their interaction with endothelin receptors and the subsequent initiation of intracellular signaling cascades. Both peptides, along with ET-1, are potent vasoconstrictors and mitogens.[2][7]
Receptor Interaction
VIC and EDN2 exert their effects by binding to two high-affinity G-protein coupled receptors (GPCRs): the Endothelin A receptor (EDNRA) and the Endothelin B receptor (EDNRB).[3][5] Both VIC and EDN2, much like ET-1, bind to both receptor subtypes with high and roughly equal affinity.[5][8] This contrasts with ET-3, which shows a significantly lower affinity for the EDNRA receptor, making it selective for EDNRB at physiological concentrations.[5][9] The shared, non-selective, high-affinity binding to both EDNRA and EDNRB is a cornerstone of the functional homology between VIC and EDN2.
Table 2: Receptor Binding Affinities of Endothelin Ligands on A10 Cells
| Ligand | Inhibitory Constant (Ki) |
| Endothelin-1 (ET-1) | 0.14 nM |
| Endothelin-2 (ET-2) | 0.16 nM |
| Vasoactive Intestinal Contractor (VIC) | 0.2 nM |
| Endothelin-3 (ET-3) | 16 nM |
Note: Data represents the affinity for ET receptors on a rat smooth muscle clonal cell line. A lower Ki value indicates higher binding affinity. Data sourced from[8].
Downstream Signaling Pathways
Upon binding of EDN2 or VIC to either EDNRA or EDNRB, the associated G-protein (typically Gαq/11) is activated.[2] This activation initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] The resulting sharp increase in intracellular Ca²⁺ concentration is a primary driver of the physiological responses associated with endothelin signaling, such as smooth muscle contraction.[5][7] In certain cellular contexts, EDN2/VIC signaling has also been shown to involve the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) pathway, which can influence processes like cell differentiation.[10][11]
Key Experimental Protocols
The elucidation of the relationship between VIC and EDN2 has been dependent on a variety of robust experimental techniques. The following sections detail the methodologies for key experiments.
Analysis of Evolutionary Relationships
Protocol 1: Gene Homology Identification using Bioinformatics This protocol outlines a general method for identifying homologous gene sequences using publicly available databases and tools.
-
Sequence Retrieval: Obtain the reference nucleotide or protein sequence for the gene of interest (e.g., human EDN2) from a database such as NCBI GenBank.
-
BLAST Search: Use the Basic Local Alignment Search Tool (BLAST) to compare the query sequence against a target genome or database (e.g., the mouse genome).[12]
-
For protein-coding genes, a blastx search (translated nucleotide query vs. protein database) is effective for identifying conserved coding regions across species.[12]
-
A blastn search (nucleotide query vs. nucleotide database) can identify homologous non-coding regions, though these diverge more rapidly.[13]
-
-
Analysis of Results: Evaluate the BLAST output. High-scoring pairs (HSPs) with low E-values (Expect values) indicate statistically significant similarity.[14] The percentage of sequence identity is used to infer homology.
-
Phylogenetic Tree Construction:
-
Sequence Alignment: Align the identified homologous sequences with the query sequence using a multiple sequence alignment tool like ClustalW.[14]
-
Tree Building: Use the alignment to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference to visualize the evolutionary distances and relationships.[15]
-
Characterization of Ligand-Receptor Interaction
Protocol 2: Competitive Radioligand Binding Assay This assay is used to determine the binding affinity (Ki) of unlabeled ligands (like VIC or EDN2) by measuring their ability to displace a radiolabeled ligand from its receptor.[8]
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the target receptor(s) in high density (e.g., A10 rat aortic smooth muscle cells for endothelin receptors).[8]
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant, low concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
-
Competition: To parallel wells, add increasing concentrations of the unlabeled competitor ligands (e.g., ET-1, ET-2, VIC, ET-3).
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to a one-site competition model to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Investigation of Signaling Pathways
Protocol 3: Intracellular Calcium Mobilization Assay This protocol measures the increase in cytosolic calcium concentration following receptor activation, a key step in endothelin signaling.[7]
-
Cell Culture and Loading: Culture adherent cells (e.g., Swiss 3T3 cells) on a suitable plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it into its active, membrane-impermeant form.[7]
-
Baseline Measurement: Place the plate in a fluorescence spectrophotometer or plate reader capable of ratiometric measurement. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) to establish a resting-state calcium level.
-
Ligand Addition: Add the agonist (e.g., VIC or EDN2) to the cells and immediately begin recording the fluorescence ratio over time.
-
Data Recording: A rapid increase in the fluorescence ratio indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular [Ca²⁺]. Dose-response curves can be generated by stimulating cells with various concentrations of the ligand to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Pathway Dissection (Optional): To investigate the involvement of specific signaling molecules, pre-incubate the cells with selective inhibitors (e.g., a PLC inhibitor) before adding the agonist and observe any attenuation of the calcium response.
References
- 1. The human endothelin family: three structurally and pharmacologically distinct isopeptides predicted by three separate genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endothelin family: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin 2 - Wikipedia [en.wikipedia.org]
- 4. The human endothelin family: three structurally and pharmacologically distinct isopeptides predicted by three separate genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasoactive intestinal contractor, a novel peptide, shares a common receptor with endothelin-1 and stimulates Ca2+ mobilization and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going [mdpi.com]
- 10. Endothelin-2/vasoactive intestinal contractor via ROCK regulates transglutaminase 1 on differentiation of mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin-2/vasoactive intestinal contractor via ROCK regulates transglutaminase 1 on differentiation of mouse keratinocytes. | Sigma-Aldrich [merckmillipore.com]
- 12. Detecting and Interpreting Genetic Homology [gepstaging.wustl.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Roadmap to the bioinformatic study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 15. Phylogeny, taxonomy, and evolution of the endothelin receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Vasoactive Intestinal Contractor (VIC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Contractor (VIC), an often-misunderstood peptide due to its nomenclature similarity to Vasoactive Intestinal Peptide (VIP), is a potent endogenous signaling molecule with a distinct physiological profile. This technical guide elucidates the core biological functions of VIC, detailing its signaling pathways, physiological and pathological roles, and the experimental methodologies used for its characterization. VIC is a member of the endothelin family, acting as a powerful vasoconstrictor and mitogen. Its effects are mediated through endothelin receptors, primarily initiating a cascade of intracellular events beginning with calcium mobilization. This document provides a comprehensive overview for researchers engaged in cardiovascular studies, oncology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this potent peptide.
Introduction
Vasoactive Intestinal Contractor (VIC) is a peptide hormone belonging to the endothelin family. It is structurally and functionally distinct from Vasoactive Intestinal Peptide (VIP), despite the similarity in their names. While VIP is a vasodilator and a member of the secretin/glucagon superfamily, VIC is a potent vasoconstrictor and shares significant homology with the endothelin peptides.[1] It has been identified as a gastrointestinal hormone that also exerts effects on the pituitary and can increase pulmonary arterial pressure.[1] The primary actions of VIC are mediated through its interaction with endothelin receptors, leading to the mobilization of intracellular calcium and the stimulation of DNA synthesis, highlighting its role in cellular proliferation and contraction.
Molecular Profile
-
Amino Acid Sequence: H-Cys-Ser-Cys-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH
-
Synonyms: Mouse Endothelin-2 (ET-2) is a close homolog of VIC.
-
Family: Endothelin
Endogenous Role of Vasoactive Intestinal Contractor
The endogenous functions of VIC are intrinsically linked to the endothelin system, which plays a critical role in vascular tone, cell proliferation, and tissue remodeling.
Physiological Roles
-
Cardiovascular System: VIC exhibits complex cardiovascular effects, capable of inducing both vasoconstriction and vasodilation.[1] Its vasoconstrictor activity is generally weaker than its contractile activity on intestinal smooth muscle.[1]
-
Gastrointestinal System: As its name suggests, VIC has a pronounced contractor activity on intestinal smooth muscle.[1]
-
Cellular Growth and Proliferation: VIC is a potent mitogen, stimulating DNA synthesis in various cell types. This proliferative effect is a key aspect of its endogenous role and is mediated through endothelin receptors.
Pathophysiological Roles
Given its mitogenic and contractile properties, dysregulation of VIC signaling is implicated in several pathological conditions:
-
Cancer: The endothelin axis is known to be involved in tumor progression, including cell proliferation, angiogenesis, and metastasis. As a mitogen that stimulates DNA synthesis, VIC may contribute to the growth of certain cancers.
-
Cardiovascular Disease: The vasoconstrictive properties of endothelins are linked to the pathophysiology of hypertension and other cardiovascular disorders. VIC's ability to influence vascular tone suggests its potential involvement in these conditions.
Signaling Pathways
VIC exerts its cellular effects by binding to and activating G protein-coupled endothelin receptors (ETRs), primarily the ETA and ETB subtypes. This interaction initiates a well-characterized signaling cascade.
Upon binding to its receptor, VIC triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction and cell proliferation.
Quantitative Data
While specific Ki and EC50 values for Vasoactive Intestinal Contractor are not widely reported in publicly available literature, its potency is comparable to that of Endothelin-1 (ET-1).
| Parameter | Agonist | Cell Line/System | Value | Reference |
| Receptor Binding | ||||
| IC50 (Displacement of 125I-ET-1) | VIC | Swiss 3T3 cells | Potency comparable to ET-1 | [2] |
| Functional Activity | ||||
| EC50 (Mitogenesis) | VIC | Swiss 3T3 cells | Potency comparable to ET-1 | [2] |
Experimental Protocols
The following protocols are foundational for investigating the endogenous role of VIC.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to VIC stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Bovine Serum Albumin (BSA)
-
VIC peptide stock solution
-
Cells of interest (e.g., Swiss 3T3 fibroblasts) cultured on coverslips
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Introduce VIC at the desired concentration into the perfusion solution.
-
Continue to record the fluorescence ratio (F340/F380) over time.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+, and the minimum fluorescence ratio (Rmin) after quenching the signal with a Ca2+ chelator (e.g., EGTA).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Convert the ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
References
An In-depth Technical Guide to the Identification and Characterization of Vincristine's Primary Binding Target in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the identification of the primary molecular target of Vincristine (VIC), a potent anti-cancer agent, in murine models. It has been established that Vincristine does not bind to a traditional cell-surface receptor, but rather interacts with an intracellular protein, tubulin, to exert its cytotoxic effects. This document provides a comprehensive overview of this interaction, the downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.
Executive Summary
Vincristine, a vinca alkaloid chemotherapy agent, is a cornerstone in the treatment of various hematological malignancies and solid tumors.[1] Its mechanism of action does not involve a conventional receptor but is predicated on its high-affinity binding to β-tubulin, a subunit of the microtubule cytoskeleton.[2] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] This guide provides a technical overview of the Vincristine-tubulin interaction, the signaling pathways it modulates, and detailed experimental protocols for its study in mouse models.
The Primary "Receptor": β-Tubulin
The term "receptor" in the context of Vincristine refers to its direct molecular target, which is the β-subunit of the αβ-tubulin heterodimer.[3] The binding site is often referred to as the "vinca domain."[3] This interaction is non-covalent and has profound effects on microtubule structure and function.
Mechanism of Action
At low concentrations, Vincristine suppresses the dynamic instability of microtubules by binding to the plus ends, effectively "capping" them and inhibiting both growth and shortening phases.[2] At higher concentrations, it leads to the depolymerization of microtubules.[2] This disruption of the microtubule network is central to its anti-cancer effects, as it prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis.[4] Consequently, cancer cells are arrested in the M-phase of the cell cycle, which triggers the intrinsic apoptotic pathway.[2]
Quantitative Data
The following tables summarize key quantitative data related to Vincristine's interaction with tubulin and its application in murine models.
Table 1: Vincristine-Tubulin Binding and Functional Parameters
| Parameter | Value | Method | Reference |
| Overall Affinity (K1K2) | Higher than Vinblastine and Vinorelbine | Sedimentation Velocity | [5][6] |
| Affinity for Tubulin Heterodimers (K1) | Identical to Vinblastine and Vinorelbine | Sedimentation Velocity | [5][6] |
| Affinity of Liganded Heterodimers for Spiral Polymers (K2) | Higher than Vinblastine and Vinorelbine | Sedimentation Velocity | [5][6] |
| IC50 (P388 murine leukemia) | Varies depending on resistance | In vitro proliferation assay | [7] |
| Effect on Tubulin Polymerization (ALL-5 cells, 100 nM VIC) | 14% decrease in polymerized tubulin | Immunoblotting of tubulin fractions | [8] |
Table 2: In Vivo Dosing of Vincristine in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| B6D2F1 Mice (Toxicity Study) | 1.0 - 3.0 mg/kg | Intraperitoneal (IP) | Single dose | Dose-dependent toxicity observed | [9] |
| SCID Mice with Canine Mammary Cancer Xenograft | 1.6 mg/kg (Minimum Effective Dose) | Intravenous (IV) | Single injection | Tumor growth inhibition | [10] |
| DBA/2 Mice with P388 Murine Leukemia | Not specified | Intraperitoneal (IP) | Single injection | Increased survival | [7] |
| Pediatric Mice (Musculoskeletal Development Study) | 1.5 mg/kg | Intraperitoneal (IP) | Twice weekly for five weeks | Impaired musculoskeletal development |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Vincristine with tubulin and its cellular effects in mouse-derived cells or in vivo models.
Tubulin Binding Assay (Fluorescence Quenching)
This protocol describes a method to determine the binding affinity of Vincristine to purified tubulin by measuring the quenching of intrinsic tryptophan fluorescence.[3]
Materials:
-
Purified tubulin from murine source
-
Vincristine sulfate
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Fluorometer
Procedure:
-
Prepare a stock solution of purified tubulin in G-PEM buffer.
-
Prepare a series of Vincristine dilutions in G-PEM buffer.
-
In a quartz cuvette, add the tubulin solution to a final concentration of 1-5 µM.
-
Measure the baseline intrinsic tryptophan fluorescence (Excitation: ~295 nm, Emission: ~340 nm).
-
Titrate the tubulin solution with increasing concentrations of Vincristine, allowing the mixture to equilibrate for a set time at a controlled temperature (e.g., 25°C) after each addition.
-
Measure the fluorescence intensity after each titration point.
-
Correct the fluorescence data for dilution and inner filter effects.
-
Plot the change in fluorescence as a function of Vincristine concentration and fit the data to a binding isotherm (e.g., Stern-Volmer equation) to determine the binding constant (Kd).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Vincristine on the assembly of purified tubulin into microtubules by monitoring changes in light scattering or fluorescence.[4][11][12]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.
-
G-PEM buffer
-
Vincristine sulfate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer on ice.
-
In a pre-warmed 96-well plate, add Vincristine at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls for inhibition (e.g., nocodazole) and polymerization (e.g., paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin solution to the wells and immediately placing the plate in the 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm or fluorescence at appropriate wavelengths every minute for 60 minutes.
-
Plot the absorbance/fluorescence versus time to generate polymerization curves. An increase in signal indicates microtubule formation.
Caspase-3/9 Activity Assay in Murine Leukemia Cells
This protocol measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in Vincristine-treated mouse leukemia cells.[13]
Materials:
-
Murine leukemia cell line (e.g., L1210)
-
Vincristine sulfate
-
Cell lysis buffer
-
Caspase-3/9 activity assay kit with colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9)
-
Microplate reader
Procedure:
-
Culture murine leukemia cells to the desired density.
-
Treat cells with Vincristine at various concentrations and time points. Include an untreated control.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, incubate a standardized amount of protein from each lysate with the respective caspase substrate (Ac-DEVD-pNA or Ac-LEHD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate caspase activity based on a p-nitroaniline (pNA) standard curve and normalize to the protein concentration.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of Vincristine in a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Murine cancer cell line (e.g., P388 leukemia)
-
Vincristine sulfate
-
Sterile saline
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of murine cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Vincristine (at a predetermined dose and schedule) or vehicle (saline) to the respective groups, typically via intraperitoneal or intravenous injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Vincristine and a typical experimental workflow for its investigation.
Vincristine-Induced Apoptotic Signaling Pathway
Caption: Vincristine-induced apoptotic signaling pathway.
Experimental Workflow for Investigating Vincristine in a Mouse Model
Caption: General workflow for in vivo mouse studies.
Mechanisms of Resistance in Mouse Models
Resistance to Vincristine is a significant clinical challenge. In mouse models, a primary mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene.[14][15] P-gp is an efflux pump that actively transports Vincristine out of the cancer cell, reducing its intracellular concentration and thus its efficacy.[12] Studies in murine leukemia cell lines have shown that resistance can be overcome by co-administration of P-gp inhibitors.[14] Another mechanism of resistance involves alterations in tubulin itself, such as changes in the expression of different tubulin isotypes, which can lead to decreased binding affinity of Vincristine.
Conclusion
References
- 1. search.lib.uconn.edu [search.lib.uconn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor activity of vincristine and VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental chemotherapy against canine mammary cancer xenograft in SCID mice and its prediction of clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway - Lin - Translational Cancer Research [tcr.amegroups.org]
- 14. Adaptation of mouse leukemia cells L1210 to vincristine. Evidence for expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
Vasoactive Intestinal Contractor (VIC) Peptide Signaling in Intestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Contractor (VIC) is a potent peptide that plays a significant role in the regulation of intestinal smooth muscle contractility. In rodents, VIC is the equivalent of the human peptide Endothelin-2 (ET-2). This technical guide provides an in-depth overview of the VIC signaling pathway in intestinal smooth muscle, including quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions. Understanding this pathway is crucial for researchers and professionals involved in the development of therapeutic agents targeting gastrointestinal motility disorders.
The signaling cascade is initiated by the binding of VIC to its specific receptor on the surface of intestinal smooth muscle cells. This event triggers a series of intracellular events culminating in muscle contraction. The primary receptor for VIC in this context is the Endothelin B receptor (ETB), a G-protein coupled receptor (GPCR).
The VIC Signaling Pathway
The VIC peptide signaling pathway in intestinal smooth muscle is a well-orchestrated molecular cascade that leads to cellular contraction. The process can be broken down into the following key steps:
-
Receptor Binding: VIC, or its human analog ET-2, binds to and activates the Endothelin B (ETB) receptor, a class A GPCR, located on the plasma membrane of intestinal smooth muscle cells.
-
G-Protein Coupling and Activation: Upon ligand binding, the ETB receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G-proteins. The primary G-proteins involved in this pathway are members of the Gq/11 and Gi families.
-
Activation of Phospholipase C (PLC): The activated alpha subunit of the Gq/11 protein (Gαq/11) stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of stored calcium ions (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC). Activated PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.
-
Muscle Contraction: The elevated cytoplasmic calcium concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.
Quantitative Data
Quantitative analysis of the interaction between VIC/ET-2 and the ETB receptor, as well as the resulting physiological response, is essential for pharmacological studies. While specific EC50 and Ki values for VIC in intestinal smooth muscle are not consistently reported across the literature, the following table summarizes available data and representative values from studies on related endothelins and tissues.
| Parameter | Ligand | Receptor | Tissue/Cell Type | Value | Reference |
| Potency (EC50) | VIC | ETB | Guinea-pig ileum | Effective concentration range: 10⁻⁹ to 10⁻⁷ M | [1] |
| Potency (EC50) | ET-1 | ETB | Rabbit Pulmonary Artery | 3.1 nM | [2] |
| Potency (EC50) | ET-3 | ETB | Rabbit Pulmonary Artery | 4.4 nM | [2] |
| Binding Affinity (Kd) | ¹²⁵I-ET-1 | ETB | Human Vascular Smooth Muscle | 0.14 - 0.85 nM | [3] |
| Inhibition Constant (Ki) | BQ123 (ETA antagonist) | ETA | Human Vascular Smooth Muscle | 0.27 - 0.85 nM | [3] |
Experimental Protocols
Detailed methodologies are critical for the accurate investigation of the VIC signaling pathway. Below are protocols for key experiments.
Isometric Contraction Measurement of Intestinal Smooth Muscle Strips
This protocol measures the contractile force generated by intestinal smooth muscle in response to VIC.
Materials:
-
Isolated intestinal segments (e.g., guinea pig ileum)
-
Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose)
-
VIC peptide stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Prepare Krebs-Ringer solution and continuously aerate with carbogen gas at 37°C.
-
Isolate a segment of the intestine (e.g., terminal ileum) from a euthanized animal and place it in the oxygenated Krebs-Ringer solution.
-
Carefully remove the mucosa and cut longitudinal or circular smooth muscle strips (approximately 10 mm long and 2 mm wide).
-
Mount the muscle strips in the organ baths containing Krebs-Ringer solution, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve for VIC by adding increasing concentrations of the peptide to the organ bath at regular intervals.
-
Record the isometric tension generated at each concentration until a maximal response is achieved.
-
Analyze the data to determine the EC50 value and maximal contraction.
Radioligand Binding Assay for ETB Receptor
This assay quantifies the binding of radiolabeled ligands to the ETB receptor in intestinal smooth muscle membranes.
Materials:
-
Intestinal smooth muscle tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled ligand (e.g., ¹²⁵I-ET-1)
-
Unlabeled VIC or ET-2 for competition assays
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize minced intestinal smooth muscle tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, radiolabeled ligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the competitor ligand (VIC/ET-2).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 and subsequently the Ki value.
-
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to VIC stimulation using a fluorescent calcium indicator.
Materials:
-
Isolated intestinal smooth muscle cells
-
Cell culture medium
-
Fura-2 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
VIC peptide solution
-
Fluorescence imaging system or plate reader capable of ratiometric measurement
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate intestinal smooth muscle cells using enzymatic digestion.
-
Plate the cells on glass coverslips or in a multi-well plate and allow them to adhere.
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS.
-
Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of a fluorescence microscope or place the multi-well plate in a plate reader.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the VIC peptide solution to the cells while continuously recording the fluorescence.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute calcium concentrations using a standard calibration curve if required.
-
Analyze the data to determine the peak increase in intracellular calcium and the kinetics of the response.
-
G-Protein Coupling Assay (GTPγS Binding Assay)
This assay determines which G-protein subtypes are activated by the ETB receptor upon VIC binding.
Materials:
-
Intestinal smooth muscle membrane preparation
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
GDP
-
VIC peptide solution
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Antibodies specific for different G-protein α subunits (for immunoprecipitation)
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation in the assay buffer with GDP to ensure G-proteins are in their inactive state.
-
Add the VIC peptide (agonist), [³⁵S]GTPγS, and incubate at 30°C.
-
In the presence of an activated GPCR, the G-protein will exchange GDP for [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
To identify the specific G-protein involved, the assay can be followed by immunoprecipitation using antibodies against specific Gα subunits (e.g., Gαq/11, Gαi).
Phospholipase C (PLC) Activity Assay
This assay measures the production of inositol phosphates, the downstream products of PLC activation.
Materials:
-
Intestinal smooth muscle cells or tissue slices
-
[³H]myo-inositol
-
Krebs-Ringer solution
-
LiCl (to inhibit inositol monophosphatase)
-
VIC peptide solution
-
Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin
-
Scintillation counter
Procedure:
-
Label the cells or tissue slices by incubating them with [³H]myo-inositol overnight to incorporate it into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with Krebs-Ringer solution containing LiCl.
-
Stimulate the cells with the VIC peptide for a defined period.
-
Terminate the reaction by adding ice-cold TCA.
-
Extract the inositol phosphates and separate them using anion-exchange chromatography.
-
Quantify the amount of [³H]-labeled inositol phosphates by scintillation counting.
Conclusion
The Vasoactive Intestinal Contractor (VIC) peptide, through its interaction with the Endothelin B receptor, initiates a critical signaling pathway in intestinal smooth muscle, leading to contraction. This technical guide has outlined the core components of this pathway, provided available quantitative data, and detailed the experimental protocols necessary for its investigation. A thorough understanding of this signaling cascade is fundamental for the development of novel therapeutics aimed at modulating gastrointestinal motility. Further research is warranted to precisely quantify the pharmacodynamics of VIC in different segments of the intestine and to fully elucidate the roles of the various downstream signaling components.
References
- 1. Specific receptor for vasoactive intestinal contractor in myenteric cholinergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin ETA and ETB mRNA and receptors expressed by smooth muscle in the human vasculature: majority of the ETA sub-type - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring VIC Peptide Levels in Mouse Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Contractor (VIC) is a peptide that belongs to the endothelin family and plays a role in various physiological processes. Accurate measurement of VIC levels in mouse plasma is crucial for preclinical research in areas such as cardiovascular disease and drug development. This document provides detailed protocols for the quantification of VIC in mouse plasma using an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: Indirect Quantification of VIC using a Cross-Reactive Endothelin-1 ELISA
Due to the limited availability of specific ELISA kits for mouse VIC, an indirect method utilizing an Endothelin-1 (ET-1) ELISA kit with documented cross-reactivity to VIC is a viable approach. VIC and ET-1 share a common receptor, and some ET-1 antibodies exhibit significant cross-reactivity with VIC.
Quantitative Data Summary
| Parameter | Endothelin-1 (ET-1) ELISA Kit (with 100% VIC Cross-Reactivity) |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma, Urine, Cell Culture Media |
| Species Reactivity | Mouse, Rat, Human, Bovine, Porcine, Dog |
| Assay Range | 7.8 - 250 pg/mL |
| Sensitivity (LOD) | 7.8 pg/mL[1] |
| Cross-Reactivity | Endothelin-1 (100%), Endothelin-2 (100%), Endothelin-3 (100%), VIC (100%) , Big Endothelin (100%)[1] |
Note: The data presented is based on the Cayman Chemical Endothelin ELISA Kit, which has been reported to have 100% cross-reactivity with VIC.[1] Researchers should always validate the cross-reactivity of their specific kit and lot.
Experimental Protocol
1. Plasma Sample Collection and Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Collect whole blood via cardiac puncture or from the retro-orbital plexus into tubes containing an anticoagulant such as EDTA.
-
Immediately place the blood samples on ice.
-
Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Store the plasma samples at -80°C until analysis to ensure peptide stability.
2. ELISA Procedure (General Protocol):
-
Follow the specific instructions provided with the selected Endothelin-1 ELISA kit. A general workflow is as follows:
-
Prepare standards and samples as per the kit's protocol. This may involve dilution of the plasma samples in the provided assay buffer.
-
Add standards and samples to the wells of the microplate pre-coated with an anti-endothelin antibody.
-
Incubate the plate as per the manufacturer's instructions to allow the antigen to bind to the coated antibody.
-
Wash the wells to remove any unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for Endothelin-1 (and VIC).
-
Incubate the plate to allow the formation of an antibody-antigen-antibody sandwich.
-
Wash the wells again to remove unbound conjugated antibody.
-
Add a TMB substrate solution to the wells, which will react with the HRP to produce a colored product.
-
Stop the reaction by adding a stop solution.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of VIC in the samples by interpolating their OD values on the standard curve.
Method 2: Quantification of VIC using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a highly specific and sensitive method for the direct quantification of VIC in mouse plasma. This approach requires more specialized equipment and expertise but provides absolute quantification and can distinguish between VIC and other closely related peptides.
Quantitative Data Summary
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Assay Type | Targeted Mass Spectrometry (e.g., MRM-MS) |
| Sample Types | Plasma, Serum, Tissue Homogenates |
| Species Reactivity | Applicable to any species with a known VIC sequence |
| Assay Range | Highly dependent on the instrument and sample preparation; typically in the pg/mL to ng/mL range. |
| Sensitivity (LOD) | Can reach sub-pg/mL levels with optimal sample preparation and instrumentation. |
Experimental Protocol
1. Plasma Sample Collection and Preparation:
-
Follow the same plasma collection and storage protocol as described for the ELISA method.
2. Sample Preparation for LC-MS:
-
Protein Precipitation: To remove high-abundance proteins, precipitate the plasma proteins using a solvent like acetonitrile or acetone.
-
Solid-Phase Extraction (SPE): Further clean up the sample and enrich for peptides using a C18 SPE cartridge. This step removes salts and other interfering substances.
-
Lyophilization and Reconstitution: Lyophilize the eluted peptide fraction to dryness and reconstitute in a small volume of a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
3. LC-MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry (MS): Introduce the eluted peptides into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Targeted Analysis: Use a targeted MS method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and fragment ions of the VIC peptide. A stable isotope-labeled VIC peptide should be used as an internal standard for accurate quantification.
4. Data Analysis:
-
Process the raw MS data using appropriate software to integrate the peak areas of the VIC peptide and the internal standard.
-
Generate a calibration curve using known concentrations of a VIC standard.
-
Calculate the concentration of VIC in the plasma samples based on the peak area ratios and the calibration curve.
Visualizations
Caption: Experimental workflow for VIC peptide measurement.
Caption: VIC signaling pathway via endothelin receptor.
References
Application Notes and Protocols for Synthetic Vasoactive Intestinal Contractor (VIC) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Contractor (VIC), also known as Endothelin-2 (ET-2) in rodents, is a potent vasoconstrictive peptide belonging to the endothelin family.[1][2] It plays a significant role in various physiological processes, including cardiovascular regulation, gastrointestinal motility, and reproductive functions.[1][3][4][5] Altered VIC/ET-2 expression has been implicated in pathological conditions such as hypertension and cancer.[1] The administration of synthetic VIC to mice is a critical experimental approach to investigate its physiological functions, signaling pathways, and potential as a therapeutic target. These application notes provide detailed protocols for the preparation and administration of synthetic VIC in mice, along with methods for assessing its biological effects.
Data Presentation
Table 1: Summary of Physiological Effects of VIC/ET-2 in Murine Models
| Parameter | Model | Effect of Increased VIC/ET-2 Signaling | Effect of Decreased/Absent VIC-ET-2 Signaling | Reference |
| Blood Pressure | Rodent studies | Potent pressor effects | Normotensive in transgenic rats expressing human ET-2 | [1] |
| Gastrointestinal Function | Mouse knockout models | Stronger contractile response in ileum than ET-1 | Morphologically and functionally normal intestine in knockout mice | [3] |
| Reproduction (Ovulation) | Mouse knockout and rescue models | Induces follicular rupture | Impaired ovulation and corpus luteum formation | [2][5] |
| Postnatal Development | Mouse knockout models | - | Severe growth retardation, hypothermia, juvenile lethality | [2][3] |
| Lung Morphology | Mouse knockout models | - | Emphysematous structural changes | [3] |
Experimental Protocols
Protocol 1: Preparation of Synthetic VIC for In Vivo Administration
Objective: To prepare a sterile, injectable solution of synthetic VIC for administration to mice.
Materials:
-
Synthetic VIC peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Low-protein-binding microcentrifuge tubes
-
Sterile, pyrogen-free syringe filters (0.22 µm)
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-protein-binding tips
Procedure:
-
Reconstitution of Lyophilized VIC:
-
Allow the lyophilized VIC peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in a small volume of sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1 mg/mL). The exact volume will depend on the amount of peptide provided by the manufacturer.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
-
Preparation of Working Solution:
-
Based on the desired final concentration and injection volume, calculate the required volume of the stock solution.
-
Dilute the stock solution with sterile, pyrogen-free saline (0.9% NaCl) to the final desired concentration in a low-protein-binding microcentrifuge tube. It is recommended to prepare a fresh working solution for each experiment.
-
Note: The optimal dose of synthetic VIC will depend on the specific research question, the mouse strain, and the route of administration. A dose-response study is highly recommended to determine the effective concentration.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm sterile, pyrogen-free syringe filter into a sterile, pyrogen-free vial.
-
-
Storage:
-
Store the reconstituted stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The sterile working solution should ideally be used immediately. If necessary, it can be stored at 4°C for a short period (up to 24 hours).
-
Protocol 2: Administration of Synthetic VIC via Intravenous (IV) Injection
Objective: To deliver a precise dose of synthetic VIC directly into the systemic circulation for studying acute cardiovascular effects.
Materials:
-
Prepared sterile synthetic VIC solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible.[6] Be careful not to overheat the animal.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[6]
-
Slowly inject the desired volume of the VIC solution (typically 50-100 µL for a 25g mouse). A successful injection will show no subcutaneous bleb formation.[6]
-
If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site on the tail.[6]
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[6]
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor its condition.
-
Protocol 3: Administration of Synthetic VIC via Intraperitoneal (IP) Injection
Objective: To administer synthetic VIC into the peritoneal cavity for studying its systemic effects, particularly on gastrointestinal motility.
Materials:
-
Prepared sterile synthetic VIC solution
-
25-27 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Lift the skin and insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the desired volume of the VIC solution (up to 200 µL for a 25g mouse).
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Visualization of Signaling Pathways and Experimental Workflow
VIC/ET-2 Signaling Pathway
Caption: VIC/ET-2 signaling through ETA and ETB receptors.
Experimental Workflow for Assessing Cardiovascular Effects of Synthetic VIC
Caption: Workflow for cardiovascular assessment of synthetic VIC.
Experimental Workflow for Assessing Gastrointestinal Effects of Synthetic VIC
References
- 1. Endothelin 2 - Wikipedia [en.wikipedia.org]
- 2. Edn2 endothelin 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Endothelin-2 deficiency causes growth retardation, hypothermia, and emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Function of Endothelin-2 Leads to Reduced Ovulation and CL Formation | PLOS One [journals.plos.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Immunohistochemical Staining of Vasoinhibin (VIC) in Mouse Colon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical detection of Vasoinhibin (VIC) in mouse colon tissue. The following sections offer comprehensive guidance on sample preparation, antigen retrieval, staining procedures, and data interpretation, designed to assist researchers in academic and industry settings.
Data Presentation: Recommended Starting Concentrations and Incubation Times
Successful immunohistochemistry relies on the careful optimization of several parameters. The following table provides recommended starting points for the optimization of VIC staining in mouse colon tissue. It is crucial to perform validation experiments to determine the optimal conditions for your specific antibody and tissue samples.
| Parameter | Frozen Sections | Paraffin-Embedded Sections |
| Fixation | 4% Paraformaldehyde (PFA) in PBS for 4-24 hours at 4°C | 10% Neutral Buffered Formalin (NBF) for 24-48 hours at RT |
| Antigen Retrieval | Not typically required | Heat-Induced (HIER) or Proteolytic-Induced (PIER) |
| HIER Buffer | N/A | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0) |
| HIER Temperature/Time | N/A | 95-100°C for 20-40 minutes |
| PIER Enzyme | N/A | Trypsin or Proteinase K |
| PIER Incubation | N/A | 10-20 minutes at 37°C |
| Blocking Solution | 5-10% Normal Serum in PBS with 0.1-0.3% Triton X-100 | 5-10% Normal Serum in PBS with 0.1% Tween-20 |
| Primary Antibody Dilution | 1:100 - 1:500 | 1:100 - 1:500 |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | 1 hour at RT or overnight at 4°C |
| Secondary Antibody | Manufacturer's recommendation | Manufacturer's recommendation |
| Detection System | Polymer-based HRP/AP or Avidin-Biotin Complex (ABC) | Polymer-based HRP/AP or Avidin-Biotin Complex (ABC) |
| Substrate/Chromogen | DAB, AEC, or fluorescent equivalent | DAB, AEC, or fluorescent equivalent |
Experimental Protocols
This section details the methodologies for preparing and staining both frozen and paraffin-embedded mouse colon sections for VIC.
Protocol 1: VIC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Mouse Colon
1. Tissue Preparation and Sectioning:
- Euthanize the mouse and perfuse with ice-cold Phosphate Buffered Saline (PBS).[1]
- Dissect the colon and flush with ice-cold PBS.[1]
- Fix the tissue in 10% Neutral Buffered Formalin for 24-48 hours at room temperature.[2]
- Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
- Bake the slides overnight at 60°C.[3]
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (2-3 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
- Rinse with distilled water.
3. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER): This is the most common method.[4][5]
- Immerse slides in a staining dish containing Sodium Citrate Buffer (10 mM, pH 6.0).
- Heat in a microwave or water bath to 95-100°C for 20-40 minutes.[4][6] Do not allow the solution to boil.
- Allow slides to cool to room temperature in the buffer.
- Proteolytic-Induced Epitope Retrieval (PIER):
- Incubate sections with a pre-warmed enzyme solution (e.g., 0.1% Trypsin) for 10-20 minutes at 37°C.[4][6]
- Rinse thoroughly with PBS.
4. Staining Procedure:
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[3] Rinse with PBS.
- Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding. For mouse primary antibodies on mouse tissue, a Mouse-on-Mouse (MOM) blocking kit is recommended to reduce background.[7][8]
- Primary Antibody: Incubate with the primary antibody against VIC, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[3]
- Secondary Antibody: Wash slides with PBS (3 changes, 5 minutes each). Incubate with a biotinylated or polymer-based secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 30-60 minutes at room temperature.[7][9]
- Detection: Wash slides with PBS.
- For ABC systems, incubate with the avidin-biotin-enzyme complex for 30 minutes.[2][10]
- For polymer-based systems, proceed according to the manufacturer's instructions.[9][11]
- Chromogen: Wash slides with PBS. Apply the chromogen substrate (e.g., DAB) and monitor for color development.
- Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 30-60 seconds.
- Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
Protocol 2: VIC Staining of Frozen Mouse Colon Sections
1. Tissue Preparation and Sectioning:
- Following dissection and flushing, fix the colon in 4% PFA in PBS for 4-24 hours at 4°C.[1]
- Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C overnight or until the tissue sinks.[1]
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
- Cut 5-10 µm thick sections using a cryostat and mount on charged slides. Store at -80°C until use.[1]
2. Staining Procedure:
- Bring slides to room temperature and allow them to air dry.
- Wash with PBS to remove OCT.
- Permeabilization: If targeting an intracellular epitope, incubate with 0.2% Triton X-100 in PBS for 10 minutes.[1]
- Peroxidase Block: Incubate in 3% hydrogen peroxide for 10 minutes. Rinse with PBS.
- Blocking: Block with 5% normal serum in PBS with 0.1% Triton X-100 for 1 hour.
- Primary Antibody: Incubate with the primary anti-VIC antibody overnight at 4°C.
- Secondary Antibody and Detection: Follow steps 4-8 as described in the FFPE protocol.
- Mounting: Coverslip with an aqueous mounting medium.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for VIC detection in mouse colon.
Hypothetical VIC Signaling Pathway
Caption: Hypothetical pathway of VIC-mediated inhibition of cell proliferation.
References
- 1. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 2. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 8. Mouse-on-mouse for Immunohistochemistry: tips and tricks | Proteintech Group [ptglab.com]
- 9. VitroView™ 1-Step Anti-Mouse Polymer-Based IHC-DAB kit (100 Slides) - [vitrovivo.com]
- 10. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VitroView™ 1-Step Anti-Mouse Polymer-Based IHC kit (100 Slides) - [vitrovivo.com]
Application Notes and Protocols for In Vitro Vasoconstriction Assay Using Mouse Aorta and Valvular Interstitial Cells (VICs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vitro vasoconstriction assays using isolated mouse aortic rings. A novel approach incorporating valvular interstitial cells (VICs) to investigate their potential modulatory effects on vascular tone is also presented. These assays are crucial tools in cardiovascular research and drug development for screening and characterizing vasoactive compounds. The protocols outlined below cover the isolation of mouse aorta and VICs, the setup of a wire myograph system, and the execution of vasoconstriction experiments using common agonists such as phenylephrine and angiotensin II.
While direct co-culture of aortic rings and VICs for vasoconstriction assays is not a widely established method, this document proposes a potential experimental setup based on existing knowledge of VIC biology. VICs are known to be dynamic cells capable of secreting various bioactive factors (the "secretome") that could influence vascular smooth muscle cell (VSMC) function in a paracrine manner.[1] Investigating these interactions could provide valuable insights into the complex interplay between different cardiovascular cell types in both physiological and pathological conditions.
Key Experimental Protocols
Protocol 1: Isolation and Preparation of Mouse Aortic Rings
This protocol details the procedure for dissecting the thoracic aorta from a mouse and preparing it for use in a wire myograph system.[2][3]
Materials:
-
Mouse: C57BL/6J or other appropriate strain.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Solutions:
-
Krebs-Henseleit (KH) solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.
-
Ice-cold KH solution.
-
KH solution aerated with 95% O2 / 5% CO2 (carbogen).
-
-
Equipment: Petri dish, syringe, and needles.
Procedure:
-
Animal Euthanasia: Euthanize the mouse using a humane, institutionally approved method.
-
Thoracic Cavity Exposure: Place the mouse on its back and open the thoracic cavity to expose the heart and lungs.
-
Aorta Dissection: Carefully remove the heart and lungs to reveal the thoracic aorta. Gently dissect the aorta from the descending arch to the diaphragm, taking care to remove surrounding connective and adipose tissue.[4]
-
Aortic Ring Preparation: Place the isolated aorta in a petri dish containing ice-cold KH solution. Under a dissecting microscope, carefully remove any remaining fat and connective tissue. Cut the aorta into 2-3 mm wide rings.[2]
-
Mounting: Thread two fine tungsten wires (typically 40 µm in diameter) through the lumen of each aortic ring. Mount the wires onto the jaws of the wire myograph chamber. One wire is fixed to a force transducer, and the other to a micrometer for adjusting tension.[3]
-
Equilibration: Submerge the mounted aortic rings in the myograph chambers filled with KH solution maintained at 37°C and continuously bubbled with carbogen. Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 5-10 mN (this may need to be optimized for the specific mouse strain and age).[2] During equilibration, wash the rings with fresh KH solution every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the aortic rings by inducing a contraction with a high potassium solution (e.g., KH solution with an equimolar substitution of NaCl with KCl to a final concentration of 60-80 mM). A robust and reproducible contraction indicates healthy, viable tissue. Wash the rings thoroughly with KH solution and allow them to return to the baseline tension before proceeding with the experiment.
Protocol 2: Isolation and Culture of Mouse Valvular Interstitial Cells (VICs)
This protocol describes the isolation of VICs from mouse aortic valves for subsequent use in co-culture experiments.[5]
Materials:
-
Mouse Aortic Valves: Dissected from mice.
-
Enzymes: Collagenase Type I (1 mg/mL and 4.5 mg/mL).[5]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Equipment: Sterile dissection tools, 15 mL conical tubes, centrifuge, cell culture plates, incubator (37°C, 5% CO2).
Procedure:
-
Aortic Valve Dissection: Under sterile conditions, dissect the aortic valve leaflets from the mouse heart.
-
First Digestion (Endothelial Cell Removal): Incubate the leaflets in 1 mg/mL collagenase type I solution for 30 minutes at 37°C with gentle agitation. This step is crucial for removing the endothelial cell layer.[5]
-
Wash: Centrifuge the tissue fragments at low speed, discard the supernatant containing endothelial cells, and wash the pellet with sterile PBS.
-
Second Digestion (VIC Isolation): Resuspend the tissue pellet in 4.5 mg/mL collagenase type I solution and incubate for 1-2 hours at 37°C with agitation to release the VICs from the tissue matrix.[5]
-
Cell Collection and Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the VIC pellet in complete culture medium. Plate the cells in a culture flask or dish.
-
Cell Culture: Maintain the VICs in an incubator at 37°C with 5% CO2. Change the medium every 2-3 days. The cells can be passaged upon reaching confluence.
Protocol 3: Proposed Co-culture of Aortic Rings and VICs for Vasoconstriction Assay
This proposed protocol outlines a method for investigating the influence of VICs on aortic ring contractility using a transwell co-culture system. This setup allows for paracrine signaling between the two cell types without direct contact.
Materials:
-
Prepared mouse aortic rings mounted in a wire myograph.
-
Cultured mouse VICs.
-
Transwell inserts with a permeable membrane (e.g., 0.4 µm pore size).
-
Wire myograph system.
Procedure:
-
VIC Seeding: Seed the cultured VICs onto the permeable membrane of the transwell inserts and allow them to adhere and grow to a desired confluency.
-
Co-culture Setup: Place the transwell inserts containing the VICs into the chambers of the wire myograph, ensuring the membrane is submerged in the KH solution bathing the mounted aortic rings. The aortic rings should not be in direct contact with the VICs.
-
Equilibration: Allow the co-culture system to equilibrate for a defined period (e.g., 1-2 hours) to permit the diffusion of secreted factors from the VICs to the aortic rings.
-
Vasoconstriction Assay: Proceed with the vasoconstriction assay as described in Protocol 4. A control group with transwell inserts without VICs should be run in parallel to determine the baseline aortic ring response.
Protocol 4: In Vitro Vasoconstriction Assay
This protocol describes the general procedure for performing a cumulative concentration-response curve to a vasoconstrictor agent.
Materials:
-
Equilibrated and viable mouse aortic rings (with or without VIC co-culture).
-
Vasoconstrictor agents (e.g., Phenylephrine, Angiotensin II) prepared in appropriate stock solutions.
-
Wire myograph system connected to a data acquisition system.
Procedure:
-
Baseline Recording: Record a stable baseline tension for each aortic ring.
-
Cumulative Dosing: Add the vasoconstrictor agent to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the response to each concentration to reach a plateau before adding the next concentration.[6]
-
Data Recording: Continuously record the isometric tension generated by the aortic rings throughout the experiment.
-
Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by the high potassium solution or as the absolute change in tension (mN). Plot the concentration-response data to determine parameters such as the maximum contraction (Emax) and the concentration that produces 50% of the maximal response (EC50).
Data Presentation
Quantitative data from vasoconstriction assays should be summarized in clearly structured tables for easy comparison.
Table 1: Representative Dose-Response Data for Phenylephrine-Induced Vasoconstriction in Mouse Aorta
| Phenylephrine Concentration (M) | Mean Contraction (% of K⁺ max) | Standard Error of the Mean (SEM) |
| 1 x 10⁻⁹ | 5.2 | 1.1 |
| 1 x 10⁻⁸ | 15.8 | 2.5 |
| 1 x 10⁻⁷ | 45.3 | 4.2 |
| 1 x 10⁻⁶ | 85.1 | 3.8 |
| 1 x 10⁻⁵ | 98.7 | 2.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions.[6]
Table 2: Representative Dose-Response Data for Angiotensin II-Induced Vasoconstriction in Mouse Abdominal Aorta
| Angiotensin II Concentration (M) | Mean Contraction (% of K⁺ max) | Standard Error of the Mean (SEM) |
| 1 x 10⁻⁹ | 13.5 | 4.2 |
| 1 x 10⁻⁸ | 49.6 | 5.1 |
| 1 x 10⁻⁷ | 75.1 | 4.9 |
| 1 x 10⁻⁶ | 70.8 | 3.1 |
Note: Data adapted from a study on C57BL/6J mice.[7] The response to Angiotensin II can vary significantly between different aortic segments.[8][9]
Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
Phenylephrine-Induced Vasoconstriction Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction.
Angiotensin II-Induced Vasoconstriction Signaling Pathway
Angiotensin II is a potent vasoconstrictor that acts primarily through the Angiotensin II Type 1 (AT1) receptor on vascular smooth muscle cells.
References
- 1. Mining the Mesenchymal Stromal Cell Secretome in Patients with Chronic Left Ventricular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]
- 5. Isolation of Mouse Interstitial Valve Cells to Study the Calcification of the Aortic Valve In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Differential vasoconstrictions induced by angiotensin II: role of AT1 and AT2 receptors in isolated C57BL/6J mouse blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9 Editing of the Vasoactive Intestinal Contractor (VIC) Gene in Murine Cell Lines
Introduction
The Vasoactive Intestinal Contractor (VIC) gene, also known as Endothelin-2 (Edn2), encodes a potent vasoconstrictive peptide belonging to the endothelin family.[1][2][3][4] In mice, VIC/Edn2 is expressed in various tissues, including the gastrointestinal tract, and is involved in a range of physiological processes such as the regulation of blood pressure, ovulation, and energy homeostasis.[3][4] Dysregulation of Edn2 expression has been implicated in tumorigenesis and other pathological conditions.[1][2][5] The CRISPR/Cas9 system offers a powerful tool for elucidating the precise functions of the VIC/Edn2 gene by enabling targeted knockout in murine cell lines.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the CRISPR/Cas9-mediated editing of the murine VIC/Edn2 gene. The following sections detail experimental protocols, data presentation, and visualizations to facilitate the successful implementation of this gene-editing workflow.
Data Presentation
The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell line, delivery method, and sgRNA efficacy. Below are tables summarizing expected editing efficiencies for different transfection methods in common murine cell lines. These values are illustrative and should be optimized for specific experimental conditions.
Table 1: Illustrative CRISPR/Cas9 Editing Efficiencies for VIC/Edn2 Knockout in Murine Cell Lines
| Murine Cell Line | Transfection Method | Delivery Format | Estimated Knockout Efficiency (%) | Reference |
| NIH/3T3 | Lipofection (Lipofectamine CRISPRMAX) | RNP | 40-60 | [6] |
| B16F10 | Electroporation | Plasmid | 30-50 | [7] |
| Mouse Embryonic Stem Cells (mESCs) | Electroporation | RNP | >70 | [6][8] |
| ID8 | Lentiviral Transduction | All-in-one vector | 50-80 | [7][9] |
Table 2: Example of T7 Endonuclease I Assay Results for a Pool of VIC/Edn2 Edited Cells
| Sample | Undigested PCR Product (bp) | Digested Fragments (bp) | Indel Frequency (%) |
| Wild-Type Control | 800 | - | 0 |
| VIC/Edn2 Edited Pool | 800 | ~500, ~300 | 25 |
Note: The Indel frequency is calculated based on the band intensities of the digested and undigested PCR products.
Signaling Pathway
The VIC/Edn2 peptide exerts its effects by binding to two G protein-coupled receptors (GPCRs): endothelin receptor type A (ETA) and type B (ETB).[3][10] The activation of these receptors initiates a cascade of intracellular signaling events that can lead to vasoconstriction, cell proliferation, and other physiological responses.[10][11][12] The signaling pathway is complex and can involve multiple G proteins (Gαq, Gαi, Gαs) depending on the receptor and cell type.[11][13]
Experimental Workflow
The overall workflow for CRISPR/Cas9-mediated knockout of the VIC/Edn2 gene in murine cell lines involves several key stages, from sgRNA design to the validation of the gene edit.
References
- 1. BioGPS - your Gene Portal System [biogps.org]
- 2. genecards.org [genecards.org]
- 3. Endothelin 2 - Wikipedia [en.wikipedia.org]
- 4. Edn2 endothelin 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. EDN2 endothelin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Improved delivery of Cas9 protein/gRNA complexes using lipofectamine CRISPRMAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized electroporation approach for efficient CRISPR/Cas9 genome editing in murine zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Utilizing VIC Congenic Mice in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valvular Interstitial Cells (VICs) are the primary cell type within heart valve leaflets and are crucial for maintaining valve structure and function. In pathological conditions, such as aortic stenosis, VICs can undergo activation, leading to fibrosis and calcification. Congenic mouse models, which carry a specific genetic locus from one strain on the background of another, are powerful tools to dissect the roles of individual genes in cardiovascular diseases. This document provides detailed application notes and protocols for the use of VIC congenic mice in cardiovascular research, with a focus on a Notch1+/-;Gata5-/- compound mutant model that recapitulates key features of congenital aortic valve disease.
Featured Congenic Model: Notch1+/-;Gata5-/- Mouse
This model exhibits a highly penetrant congenital aortic valve disease, including bicuspid aortic valve and progressive aortic valve stenosis, making it an invaluable tool for studying the molecular mechanisms of these conditions.[1]
Phenotypic Characteristics
The Notch1+/-;Gata5-/- mouse model displays a cardiovascular phenotype characterized by:
-
Progressive Aortic Valve Stenosis: Echocardiographic analysis reveals a significant increase in aortic velocity over time, indicative of worsening stenosis.[1]
-
Bicuspid Aortic Valve: A significant portion of these mice develop a bicuspid aortic valve, a common congenital heart defect in humans.
-
Left Ventricular Hypertrophy: In response to the increased afterload from aortic stenosis, these mice develop left ventricular hypertrophy.[2]
-
Altered Valve Histology: Histological examination shows significantly larger and thicker aortic valve leaflets.[1]
Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing the Notch1+/-;Gata5-/- congenic mouse model.
Table 1: Echocardiographic Data in Notch1+/-;Gata5-/- Mice
| Parameter | Wild-Type | Notch1+/-;Gata5-/- | P-value | Citation |
| Aortic Velocity (mm/s) at 6 weeks | ~1000 | ~1500 | < 0.01 | [1] |
| Aortic Velocity (mm/s) at 16 weeks | ~1050 | ~2000 | < 0.01 | [1] |
| Interventricular Septum Thickness (mm) | 0.643 ± 0.028 | 0.814 ± 0.030 | 0.002 | [2] |
| LV Posterior Wall Thickness (mm) | 0.658 ± 0.021 | 0.772 ± 0.014 | < 0.001 | [2] |
| LV Mass (mg/g) | 3.840 ± 0.168 | 4.524 ± 0.183 | < 0.05 | [2] |
Table 2: Histological and Proteomic Data from Notch1+/-;Gata5-/- Aortic Valves
| Parameter | Observation in Notch1+/-;Gata5-/- vs. Wild-Type | Implicated Pathways | Citation |
| Aortic Valve Leaflet Area | Significantly increased | - | [1] |
| Proteomic Analysis | 364 proteins significantly altered | ECM Organization, Integrin Signaling, Wnt Signaling | [3][4] |
| Key Protein Changes | Upregulation of integrins and smooth muscle markers | TGF-β Signaling, VIC Activation | [3][4] |
Signaling Pathways in VIC Pathobiology
The Notch1+/-;Gata5-/- model has been instrumental in elucidating the complex interplay of signaling pathways in VICs. The following diagram illustrates the crosstalk between Notch, Wnt, and TGF-β signaling pathways, which are critical in both valve development and disease. In a pathological context, dysregulation of Notch signaling can lead to the activation of TGF-β/BMP pathways, promoting an osteogenic phenotype in VICs. Concurrently, Wnt/β-catenin signaling is implicated in this process, creating a complex network that drives valvular fibrosis and calcification.[5][6][7][8][9]
Experimental Workflow
A typical experimental workflow for studying cardiovascular disease using VIC congenic mice is depicted below. This workflow integrates in vivo phenotyping with ex vivo and in vitro analyses to provide a comprehensive understanding of the gene's function.
Detailed Experimental Protocols
Protocol 1: Isolation and Primary Culture of Mouse Aortic Valve Interstitial Cells
This protocol is adapted from established methods for isolating VICs from mouse aortic valves.[4]
Materials:
-
Sterile surgical instruments
-
Stereomicroscope
-
Collagenase Type I solution (1 mg/mL and 4.5 mg/mL in DMEM)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
35 mm and 60 mm tissue culture dishes
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the heart and place it in a 35 mm dish containing ice-cold sterile PBS.
-
Under a stereomicroscope, dissect the aortic valve leaflets from the aortic root.
-
Pool the leaflets from 3-5 mice in a new dish.
-
Mince the tissue into small pieces.
-
Incubate the tissue fragments in 1 mg/mL Collagenase Type I for 30 minutes at 37°C with gentle agitation. This step helps to remove endothelial cells.
-
Centrifuge the tissue fragments at 150 x g for 5 minutes, discard the supernatant, and wash the pellet with DMEM.
-
Resuspend the tissue pellet in 4.5 mg/mL Collagenase Type I and incubate for 1-2 hours at 37°C with agitation to dissociate the VICs.
-
Pipette the cell suspension up and down to further dissociate the tissue.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM and plate onto a 35 mm tissue culture dish.
-
Allow the cells to adhere and grow. Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
Protocol 2: Transthoracic Echocardiography for Aortic Stenosis Assessment in Mice
This protocol outlines the procedure for assessing aortic valve function and cardiac remodeling in mice.[10][11]
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
-
Anesthesia system (isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with 1-2% isoflurane.
-
Remove the chest fur using a depilatory cream.
-
Place the mouse in a supine position on the heating pad and monitor heart rate and temperature. Maintain a heart rate of 400-500 bpm.
-
Apply ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, parallel to the long axis of the heart, to visualize the left ventricle, mitral valve, and aortic valve.
-
Parasternal Short-Axis (PSAX) View: From the PLAX view, rotate the transducer 90 degrees clockwise to obtain cross-sectional views of the left ventricle at the level of the papillary muscles.
-
M-mode Imaging: In the PSAX view, acquire M-mode images to measure left ventricular wall thickness (interventricular septum and posterior wall) and internal dimensions at diastole and systole. Calculate fractional shortening and ejection fraction.
-
Doppler Imaging: In the suprasternal notch or a high parasternal view, align the Doppler cursor parallel to the direction of blood flow through the aortic valve.
-
Acquire pulsed-wave and continuous-wave Doppler signals to measure the peak aortic velocity. An increased peak velocity is indicative of aortic stenosis.
-
Record all measurements and perform offline analysis.
Protocol 3: Histological Analysis of Aortic Valves
This protocol describes the preparation and staining of aortic valve sections for morphological and pathological assessment.[12][13][14][15][16]
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
OCT compound for frozen sections or paraffin for embedded sections
-
Microtome or cryostat
-
Staining reagents: Hematoxylin and Eosin (H&E), Masson's Trichrome, Alizarin Red S.
Procedure:
-
Following echocardiography, euthanize the mouse and perfuse with PBS followed by 4% PFA or 10% NBF.
-
Excise the heart and post-fix in the same fixative overnight at 4°C.
-
Process the heart for either paraffin embedding or freezing in OCT.
-
Section the heart serially (5-10 µm thickness) through the aortic valve region.
-
H&E Staining: For general morphology and measurement of leaflet thickness.
-
Masson's Trichrome Staining: To assess collagen deposition and fibrosis (collagen stains blue).
-
Alizarin Red S Staining: To detect calcium deposition (calcium stains bright red/orange). This is preferred over von Kossa for its specificity for calcium.[12]
-
Image the stained sections using a brightfield microscope and perform quantitative analysis of leaflet thickness, fibrotic area, and calcified area using image analysis software.
Conclusion
The use of VIC congenic mouse models, such as the Notch1+/-;Gata5-/- strain, provides a powerful platform for investigating the genetic and molecular underpinnings of cardiovascular diseases like aortic stenosis. The integration of in vivo functional assessments with detailed cellular and molecular analyses of isolated VICs allows for a comprehensive understanding of disease pathogenesis and the identification of novel therapeutic targets. The protocols and data presented herein serve as a guide for researchers to effectively utilize these valuable models in their cardiovascular research endeavors.
References
- 1. Disruption of Notch1 and Gata5 in Mice Leads to Congenital Aortic Valve Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Gata5 in mice leads to bicuspid aortic valve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Proteomic Landscape of Congenital Aortic Valve Stenosis Using a Notch1;Gata5 Mutant Mouse Model | Global Cardiology Science and Practice [globalcardiologyscienceandpractice.com]
- 5. iris.univr.it [iris.univr.it]
- 6. HVS - The Cell-specific Engagement Of Notch And Wnt Pathways In Cavd [heartvalvesociety.org]
- 7. NOTCH Signaling in Aortic Valve Development and Calcific Aortic Valve Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-ordinating Notch, BMP, and TGF-β signaling during heart valve development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Echocardiography on Transgenic Mice with Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcific Aortic Valve Stenosis: Methods, Models, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mouse model of calcific aortic valve stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative PCR for Gene Expression Analysis in Murine Gut Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Reverse Transcription PCR (RT-qPCR or qPCR) is a highly sensitive and specific technique used to measure the abundance of specific RNA transcripts in a biological sample.[1][2] This methodology is crucial for understanding gene expression dynamics in various physiological and pathological states. In the context of gastrointestinal research and drug development, analyzing gene expression in the murine gut provides invaluable insights into disease mechanisms, drug efficacy, and toxicity.
This document provides a detailed protocol for measuring the expression of a target gene in murine gut tissue using qPCR. The protocol is broadly applicable to any Gene of Interest (GOI). The term "VIC gene" specified in the topic could potentially refer to several targets, the most prominent being:
-
Vasoactive Intestinal Contractor (VIC) , which is synonymous with Endothelin-2 (ET-2 or Edn2) . This peptide is a potent vasoconstrictor and is highly expressed in the intestine, where it may play roles in mucosal defense and inflammation.[3][4][5]
-
Villin 1 (Vil1) : This is a well-established marker for the brush border of epithelial cells in the intestine and kidney and is crucial for the organization of the actin cytoskeleton.[6][7][8]
The following protocols are designed to be a comprehensive guide, from tissue collection to data analysis, and can be adapted for your specific GOI.
Overall Experimental Workflow
The entire process, from sample collection to final data interpretation, follows a multi-step workflow designed to ensure the quality and reproducibility of the results.
Caption: Experimental workflow for qPCR analysis of murine gut tissue.
Detailed Experimental Protocols
Section 1: Murine Gut Tissue Collection and Preservation
Proper tissue collection and preservation are critical to prevent RNA degradation.
-
Euthanasia and Dissection : Euthanize mice using a method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO2 inhalation followed by cervical dislocation.[9]
-
Tissue Harvest : Work quickly on a clean surface. Open the abdominal cavity and dissect the gastrointestinal tract.[10] Isolate the desired section (e.g., duodenum, jejunum, ileum, colon).
-
Cleaning : Gently flush the intestinal segment with cold, sterile phosphate-buffered saline (PBS) to remove luminal contents.[10]
-
Preservation :
-
For immediate processing : Place the tissue in a tube with an appropriate volume of RNA stabilization solution (e.g., RNAlater) and store at 4°C overnight, then transfer to -80°C for long-term storage.[9][11]
-
For direct processing : Flash-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
Section 2: Total RNA Extraction from Murine Gut Tissue
This protocol combines a reagent-based lysis with a column-based purification for high-quality RNA.
-
Homogenization :
-
Weigh out 20-30 mg of frozen gut tissue.[12]
-
Place the tissue in a 2 mL tube containing 1 mL of a monophasic phenol and guanidine isothiocyanate solution (e.g., TRI Reagent® or TRIzol®) and a sterile steel bead.[9][13]
-
Homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) until no visible tissue fragments remain.
-
-
Phase Separation :
-
RNA Precipitation :
-
Carefully transfer the upper, colorless aqueous phase (containing RNA) to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRI Reagent® used initially. Mix by inverting and incubate for 10 minutes at room temperature.[13]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.[13]
-
-
RNA Wash and Elution (Column Purification) :
-
Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in RNase-free water and proceed with a column-based cleanup kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This step includes an on-column DNase digestion to remove contaminating genomic DNA.
-
Elute the RNA in 30-50 µL of RNase-free water.[12]
-
Section 3: RNA Quality and Quantity Assessment
-
Concentration and Purity : Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm.
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination from salts or phenol.
-
-
Integrity (Optional but Recommended) : Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended for qPCR.
Section 4: cDNA Synthesis (Reverse Transcription)
This protocol describes a two-step RT-qPCR approach.[2]
-
Preparation : Thaw all reagents on ice.
-
Reaction Setup : In a 0.2 mL PCR tube, combine the following components. It is recommended to use a master mix for multiple samples.[11][14]
-
Normalized Total RNA: 1 µg
-
Random Primers (50 ng/µL): 1 µL
-
Oligo(dT) Primers (50 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a volume of 13 µL
-
-
Denaturation : Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Reverse Transcription Master Mix : Prepare a mix with the following per reaction:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (e.g., M-MLV, 200 U/µL): 1 µL
-
RNase-free water: 1 µL
-
-
Final Reaction : Add 7 µL of the master mix to each tube from step 3 for a final volume of 20 µL.
-
Incubation :
-
Storage : The resulting cDNA can be stored at -20°C.
Section 5: Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.[13]
-
Primer Design : Use validated, pre-designed primers when possible. If designing new primers, use software like Primer-BLAST (NCBI) to design primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup : Prepare a master mix in an RNase-free tube on ice. For each 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL
-
Reverse Primer (10 µM): 0.4 µL
-
cDNA template (diluted 1:5 to 1:10): 2 µL
-
Nuclease-free water: 7.2 µL
-
-
Plate Setup : Aliquot 20 µL of the reaction mix into each well of a qPCR plate. Run each sample in triplicate. Include no-template controls (NTC) for each gene.
-
Run qPCR : Use a real-time PCR instrument with the appropriate cycling conditions.
Section 6: Data Analysis (Relative Quantification)
The most common method for analyzing relative gene expression is the Comparative Cq (ΔΔCq or 2-ΔΔCq) method .[15][16]
-
Normalization to a Reference Gene (ΔCq) :
-
Select a stable reference (housekeeping) gene that is not affected by the experimental conditions (e.g., Gapdh, Actb).
-
For each sample, calculate the ΔCq by subtracting the average Cq of the reference gene from the average Cq of the GOI.
-
ΔCq = Cq (GOI) - Cq (Reference Gene)
-
-
Normalization to a Control Group (ΔΔCq) :
-
Average the ΔCq values for the control/calibrator group.
-
For each sample (control and treated), calculate the ΔΔCq by subtracting the average ΔCq of the control group from its ΔCq value.
-
ΔΔCq = ΔCq (Sample) - Average ΔCq (Control Group)
-
-
Calculate Fold Change :
-
Calculate the relative expression (fold change) using the formula:
-
Fold Change = 2-ΔΔCq
-
Data Presentation
Quantitative data should be organized systematically for clarity and interpretation.
Table 1: Example qPCR Primer Sequences for Murine Genes
| Gene Symbol | Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|---|
| Edn2 | Endothelin 2 | TCTGGCCATTCAGGATTCTG | GCTTCCTTGGTCTGTGATCG |
| Vil1 | Villin 1 | AGTGTGGAGAGCATGCTGAAG | TGGACAGGATCTGGAACTCAA |
| Gapdh | Glyceraldehyde-3-phosphate dehydrogenase | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| Actb | Beta-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Table 2: Example qPCR Cycling Protocol (for SYBR Green)
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Enzyme Activation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
| Melt Curve | 65 to 95 | Increments | 1 |
Table 3: Example Raw Cq Data
| Sample Group | Biological Replicate | GOI Cq | Reference Gene Cq |
|---|---|---|---|
| Control | 1 | 23.5 | 18.2 |
| Control | 2 | 23.8 | 18.4 |
| Control | 3 | 23.6 | 18.3 |
| Treated | 1 | 21.4 | 18.3 |
| Treated | 2 | 21.2 | 18.1 |
| Treated | 3 | 21.5 | 18.4 |
Table 4: Data Analysis using the ΔΔCq Method
| Sample Group | Replicate | ΔCq (GOI Cq - Ref Cq) | Avg. ΔCq (Control) | ΔΔCq (ΔCq - Avg. ΔCq Control) | Fold Change (2-ΔΔCq) |
|---|---|---|---|---|---|
| Control | 1 | 5.30 | 5.30 | 0.00 | 1.00 |
| Control | 2 | 5.40 | 0.10 | 0.93 | |
| Control | 3 | 5.30 | 0.00 | 1.00 | |
| Treated | 1 | 3.10 | -2.20 | 4.60 | |
| Treated | 2 | 3.10 | -2.20 | 4.60 |
| Treated | 3 | 3.10 | | -2.20 | 4.60 |
Table 5: Summary of Gene Expression Fold Change
| Group | Average Fold Change | Standard Deviation |
|---|---|---|
| Control | 0.98 | 0.04 |
| Treated | 4.60 | 0.00 |
Example Signaling Pathway: Endothelin-2 (VIC)
As Vasoactive Intestinal Contractor (Endothelin-2) is a strong candidate for the "VIC gene," the diagram below illustrates its canonical signaling pathway. EDN2 binds to G-protein coupled receptors (GPCRs), primarily EDNRA and EDNRB, to initiate downstream signaling cascades that regulate cellular functions like muscle contraction and proliferation.[17]
Caption: Canonical signaling pathway of Endothelin-2 (VIC).
References
- 1. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Differential expression of endothelin-2 along the mouse intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Vasoactive intestinal contractor (VIC)/mouse ET-2 and VIC receptor: biological activity, gene expression, and specific receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Vil1 villin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Vil1 villin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Villin 1 - Wikipedia [en.wikipedia.org]
- 9. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Epithelial Cells from Mouse Gastrointestinal Tract for Western Blot or RNA Analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cost Effective Method for gDNA Isolation from the Cecal Content and High Yield Procedure for RNA Isolation from the Colonic Tissue of Mice [bio-protocol.org]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. mcgill.ca [mcgill.ca]
- 15. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Edn2 endothelin 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Western Blot Troubleshooting
Welcome to the technical support center for Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or no signal for their target protein of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a Western blot?
A weak or no signal can stem from several factors throughout the Western blotting workflow. The most common culprits include issues with the protein sample, inefficient protein transfer, problems with the primary or secondary antibodies, and suboptimal detection conditions. It is crucial to systematically evaluate each step of the protocol to pinpoint the source of the problem.
Q2: How can I be sure that my target protein is present in the sample?
The absence of the target protein in your lysate is a primary reason for no signal. This can occur if the cell or tissue type does not express the protein or expresses it at very low levels.[1] To confirm protein expression, it is recommended to run a positive control, such as a lysate from a cell line known to express the target protein or a purified recombinant protein.[1][2] Additionally, ensuring proper sample preparation with the use of appropriate lysis buffers and protease inhibitors is critical to prevent protein degradation.[2][3][4]
Q3: My loading control is visible, but my target protein is not. What should I do?
This scenario suggests that the general Western blot procedure (electrophoresis, transfer, and detection) is working, but there is a specific issue with the detection of your target protein. The problem likely lies with the primary antibody's specificity or concentration, or the target protein's low abundance.[2] Consider optimizing the primary antibody concentration and incubation time.[2][5][6] If the protein is known to have low expression, you may need to enrich your sample or load a higher amount of protein.[1][2][3]
Q4: Can the blocking buffer affect the signal intensity?
Yes, the choice and concentration of the blocking agent can significantly impact signal intensity. While blocking is essential to prevent non-specific background, over-blocking or using an inappropriate blocking agent can mask the epitope on the target protein, leading to a weaker signal.[1] For example, using milk as a blocking agent for phospho-specific antibodies is not recommended as milk contains casein, a phosphoprotein, which can lead to high background.[7] It may be necessary to test different blocking buffers, such as bovine serum albumin (BSA) or non-fat dry milk, at various concentrations.[1][5]
Troubleshooting Guide: Low or No Signal
This guide provides a systematic approach to troubleshooting weak or absent signals in your Western blot experiments.
Problem Area 1: Sample Preparation and Protein Loading
| Potential Cause | Recommended Solution |
| Low abundance of target protein | Increase the amount of protein loaded per well (up to 50-100 µg).[8] Enrich the target protein through methods like immunoprecipitation or fractionation.[1][2] Use a lysis buffer optimized for the subcellular localization of your target protein.[2][9] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[1][2][4] Use fresh samples whenever possible.[4] |
| Inefficient protein extraction | Choose a lysis buffer appropriate for your sample type (e.g., RIPA buffer for most cellular proteins, specialized buffers for nuclear or membrane proteins).[9] For difficult-to-extract proteins, consider sonication or using a mechanical disruptor.[9] |
| Incorrect protein quantification | Accurately determine the protein concentration of your lysates using a reliable method like a BCA assay before loading. |
Problem Area 2: Gel Electrophoresis and Protein Transfer
| Potential Cause | Recommended Solution |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[6] Optimize transfer time and voltage, especially for large (>70 kDa) or small molecular weight proteins.[10] Ensure the gel and membrane are in close contact with no air bubbles.[5][11] For low abundance proteins, a PVDF membrane is often recommended due to its higher binding capacity.[10] |
| Poor protein separation | Select the appropriate acrylamide gel percentage for the molecular weight of your target protein to ensure optimal resolution.[3][10] |
Problem Area 3: Antibody Incubation
| Potential Cause | Recommended Solution |
| Suboptimal primary antibody concentration | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions.[2][5] |
| Inactive primary or secondary antibody | Test antibody activity using a dot blot.[1][2] Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[7] |
| Incorrect secondary antibody | Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[7] |
| Insufficient incubation time | Increase the primary antibody incubation time, for instance, overnight at 4°C.[2][12] |
Problem Area 4: Signal Detection
| Potential Cause | Recommended Solution |
| Inactive detection reagent (e.g., ECL substrate) | Use a fresh, unexpired substrate.[1] Test the substrate with a positive control to ensure it is active.[1] |
| Insufficient exposure time | Increase the exposure time when imaging the blot.[1][12] |
| Enzyme inhibition | Avoid using sodium azide in buffers when using HRP-conjugated secondary antibodies, as it inhibits HRP activity.[12] |
Experimental Protocols
Dot Blot for Antibody Optimization
A dot blot is a simple and quick method to determine the optimal antibody concentration without running a full Western blot.[10][13][14]
-
Sample Preparation: Prepare serial dilutions of your cell lysate or a purified protein control.
-
Membrane Application: Pipette 1-2 µL of each dilution directly onto a small strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with different dilutions of your primary antibody, followed by the appropriate secondary antibody, following your standard Western blot protocol.
-
Detection: Add the detection substrate and visualize the signal. The optimal antibody concentration will produce a strong signal with minimal background on the lowest detectable amount of protein.
Ponceau S Staining for Transfer Verification
Ponceau S is a reversible stain used to visualize proteins on a membrane after transfer, confirming the efficiency of the transfer process.[6]
-
Staining: After protein transfer, briefly rinse the membrane in deionized water. Immerse the membrane in Ponceau S staining solution for 1-5 minutes at room temperature with gentle agitation.
-
Visualization: Protein bands should appear as red bands on the membrane. You can photograph the membrane at this stage to document the transfer efficiency.
-
Destaining: To remove the stain, wash the membrane with deionized water or TBST until the red color disappears. The membrane can then proceed to the blocking step.
Visual Troubleshooting Guides
Caption: Western Blot Workflow with Potential Low Signal Issues.
Caption: Troubleshooting Decision Tree for Low Western Blot Signal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Improving the Solubility of Synthetic VIC Peptide for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of synthetic Vasoactive Intestinal Contractor (VIC) peptide for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the VIC peptide and why is its solubility important for in vivo studies?
A1: Vasoactive Intestinal Contractor (VIC) is a peptide belonging to the endothelin family of proteins.[1] For in vivo experiments, achieving optimal solubility is critical to ensure accurate dosing, bioavailability, and to prevent peptide aggregation, which can lead to localized toxicity or immunogenic responses.
Q2: What are the key physicochemical properties of the synthetic VIC peptide that influence its solubility?
A2: The solubility of the VIC peptide is primarily determined by its amino acid sequence: H-Cys-Ser-Cys-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH.[1] Based on this sequence, several key properties can be determined:
-
Amino Acid Composition: The presence of hydrophobic residues (Trp, Leu, Val, Tyr, Phe, Ile) can decrease aqueous solubility.
-
Net Charge and Isoelectric Point (pI): The pI is the pH at which the peptide has no net electrical charge, and solubility is often minimal at this pH. By adjusting the pH of the solution away from the pI, the peptide becomes charged, increasing its interaction with water and thus its solubility.
-
Secondary Structure: Peptides with a tendency to form stable secondary structures like beta-sheets can be more prone to aggregation.
Q3: What are the first steps I should take if my VIC peptide doesn't dissolve in aqueous buffers?
A3: If you encounter solubility issues with the VIC peptide in aqueous solutions like sterile water or phosphate-buffered saline (PBS), consider the following initial steps:
-
Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution.
-
pH Adjustment: Based on the peptide's net charge, adjusting the pH can significantly improve solubility. Since the VIC peptide has more acidic than basic residues, it is considered an acidic peptide. Therefore, trying to dissolve it in a slightly basic buffer (pH > 7.5) may improve its solubility.
-
Use of Co-solvents: For highly hydrophobic peptides, the use of a small amount of an organic co-solvent can be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| VIC peptide precipitates out of solution upon addition to aqueous buffer. | The pH of the buffer is too close to the peptide's isoelectric point (pI). | Determine the theoretical pI of your specific VIC peptide sequence. Adjust the pH of your buffer to be at least 2 units above or below the pI. For the VIC peptide, which is acidic, start by adjusting the pH to a more basic value. |
| The peptide dissolves initially but then forms a gel or aggregates over time. | The peptide concentration is too high, leading to self-association and aggregation. | Try dissolving the peptide at a lower concentration. You can also include anti-aggregation excipients such as arginine in your formulation. |
| The peptide is insoluble even after pH adjustment. | The peptide is highly hydrophobic. | Dissolve the peptide in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or acetonitrile first. Then, slowly add the aqueous buffer to the peptide solution while vortexing. Be mindful of the final concentration of the organic solvent, especially for in vivo studies, as high concentrations can be toxic. |
| Oxidation of the peptide is a concern. | The VIC peptide contains cysteine and tryptophan residues, which are susceptible to oxidation. | Use degassed buffers and solvents. Prepare solutions fresh and store them under an inert gas like nitrogen or argon. Consider including antioxidants like mannitol in your formulation. |
Quantitative Data Summary
The following table summarizes common solvents and excipients used to improve peptide solubility and their typical working concentrations for in vivo formulations.
| Component | Type | Typical Concentration Range for In Vivo Use | Notes |
| DMSO | Co-solvent | < 5% (v/v) | Low toxicity at low concentrations. Effective for many hydrophobic peptides. |
| Ethanol | Co-solvent | < 10% (v/v) | Generally recognized as safe (GRAS) at low concentrations. |
| PEG 300/400 | Co-solvent/Excipient | 10-50% (v/v) | Can improve solubility and stability, and prolong half-life. |
| Arginine | Excipient | 0.1 - 1 M | Helps to reduce aggregation. |
| Mannitol | Excipient | 1-10% (w/v) | Acts as a bulking agent and can help to stabilize the peptide. |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01-0.1% (v/v) | Reduces surface adsorption and aggregation. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization of VIC Peptide
-
Calculate the theoretical isoelectric point (pI) of the VIC peptide sequence using an online peptide analysis tool.
-
Prepare a stock solution of a suitable buffer (e.g., 10 mM phosphate buffer) at a pH that is at least 2 units away from the calculated pI. Since VIC is an acidic peptide, a buffer with a pH of 7.5-8.5 is a good starting point.
-
Weigh out a small amount of the lyophilized VIC peptide.
-
Add a small volume of the prepared buffer to the peptide and gently vortex.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is not clear, the pH may need to be further adjusted, or a different solubilization method should be tried.
Protocol 2: Solubilization of VIC Peptide using a Co-solvent
-
Carefully weigh the lyophilized VIC peptide in a sterile microfuge tube.
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the peptide. This should be just enough to fully dissolve the peptide.
-
In a separate tube, prepare the desired aqueous buffer for your in vivo experiment.
-
While gently vortexing the peptide/DMSO solution, slowly add the aqueous buffer dropwise until the desired final concentration is reached.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration of the organic solvent may be too low, or the peptide concentration is too high.
-
Ensure the final concentration of the organic solvent is within a tolerable range for the intended in vivo model.
Visualizations
Caption: Simplified signaling pathway of the VIC peptide through the endothelin receptor.
Caption: Troubleshooting workflow for solubilizing synthetic VIC peptide.
References
Technical Support Center: VIC Receptor Deorphanization
Welcome to the technical support center for researchers engaged in the deorphanization of the Vasoactive Intestinal Contractor (VIC) receptor and other orphan G-protein coupled receptors (GPCRs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in a VIC receptor deorphanization campaign?
A1: A typical deorphanization campaign begins with establishing a robust and reliable cell-based assay system. This involves expressing the orphan VIC receptor in a host cell line (e.g., HEK293, CHO) that has low endogenous receptor expression. The initial phase focuses on assay development to find a suitable readout for receptor activation, which is often unknown. It is crucial to test for coupling to various signaling pathways (e.g., Gq, Gs, Gi) or to use a universal assay like β-arrestin recruitment.[1] Once a stable and reproducible assay is established, high-throughput screening (HTS) of compound libraries (small molecules, peptides, etc.) can commence to identify potential ligands.[2]
Q2: My orphan receptor doesn't seem to couple to any standard signaling pathway (Gq/calcium, Gs/cAMP, or Gi/cAMP). What are my options?
A2: This is a common challenge in orphan GPCR deorphanization. If direct coupling to canonical G-protein pathways is not observed, consider the following:
-
Promiscuous G-proteins: Co-express a promiscuous G-protein subunit, like Gα15, Gα16, or a chimeric G-protein such as Gαqi5. These proteins can couple a wide range of GPCRs to the Gq pathway, enabling a calcium mobilization readout.[3][4]
-
β-Arrestin Recruitment Assays: This is a G-protein independent pathway. Ligand binding to many GPCRs triggers the recruitment of β-arrestin proteins. Assays like BRET (Bioluminescence Resonance Energy Transfer) or EFC (Enzyme Fragment Complementation) can detect this interaction and serve as a universal readout for receptor activation.
-
Tango Assay: This is another versatile assay format where receptor activation leads to the cleavage of a transcription factor, ultimately driving the expression of a reporter gene.[5]
-
Constitutive Activity: The receptor might be constitutively active, meaning it signals without a ligand. In this case, you should screen for inverse agonists that decrease the basal signal.
Q3: How do I choose the right cell line for my experiments?
A3: The ideal cell line should have low to no endogenous expression of the VIC receptor or other receptors that might respond to your test ligands. HEK293 and CHO cell lines are popular choices due to their robust growth and high transfection efficiency. It's essential to perform background checks on the parental cell line to ensure it does not respond to your positive controls or potential ligands, which would cause false positives.
Q4: What is a Z'-factor and why is it important for my High-Throughput Screen (HTS)?
A4: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[6][7] It measures the separation between the signals of the positive and negative controls, taking into account the data variation. The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An ideal assay has a Z'-factor of 1.[8] The general interpretation is as follows:
-
0 < Z' < 0.5: A marginal assay that may require further optimization.[8][9]
-
Z' < 0: A poor assay that is not suitable for screening.[8][9]
A good Z'-factor indicates that the assay can reliably distinguish between hits and non-hits.
Experimental Protocols & Methodologies
Protocol 1: Calcium Mobilization Assay using a Fluorescent Dye
This protocol is suitable for GPCRs that couple to the Gq pathway, or for those co-expressed with a promiscuous G-protein.
-
Cell Plating: Seed HEK293 cells stably expressing the VIC receptor (and a promiscuous G-protein if necessary) into 384-well black, clear-bottom plates at a density of 15,000-25,000 cells per well. Incubate overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) containing probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Addition: Prepare serial dilutions of your test compounds. Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds and continuously record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity indicates the intracellular calcium concentration. Calculate the response over baseline and plot against compound concentration to determine the EC50 (half-maximal effective concentration).[10][11]
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol is used for GPCRs that couple to Gs (increasing cAMP) or Gi (decreasing cAMP).
-
Cell Preparation: Harvest and resuspend cells expressing the VIC receptor in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Assay Setup: Dispense the cell suspension into a 384-well white plate.
-
Ligand Stimulation: Add serial dilutions of your test compounds. For Gi-coupled receptors, you will also add a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a cAMP signal that can then be inhibited. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm and 620 nm is inversely proportional to the amount of cAMP produced. Convert this ratio to cAMP concentration using a standard curve and determine the EC50.[12][13][14]
Troubleshooting Guides
Calcium Mobilization Assay Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No signal or very weak signal with known agonists | 1. Poor receptor expression or trafficking to the cell surface.2. Receptor does not couple to Gq.3. Dye loading issues.4. Cell health is poor. | 1. Verify receptor expression via Western blot or immunofluorescence. Co-express with chaperones if needed.2. Co-transfect with a promiscuous G-protein (e.g., Gα16).[4]3. Optimize dye concentration and incubation time. Ensure probenecid is used.4. Use cells with a low passage number and ensure they are not overgrown. |
| High background signal | 1. Constitutively active receptor.2. High basal calcium levels in the cell line.3. Dye is leaking from the cells. | 1. Screen for inverse agonists instead of agonists.2. Test the parental cell line to confirm the issue is receptor-dependent.3. Reduce dye loading time or temperature. Ensure probenecid concentration is optimal. |
| High well-to-well variability | 1. Inconsistent cell seeding.2. "Edge effects" on the microplate.3. Pipetting errors. | 1. Ensure a homogenous cell suspension before plating.2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.3. Use calibrated pipettes or automated liquid handlers. |
cAMP Assay Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal-to-background ratio | 1. Low receptor expression.2. Inefficient PDE inhibition.3. Suboptimal forskolin concentration (for Gi assays).4. Incorrect assay buffer. | 1. Generate a higher-expressing stable cell line.2. Optimize the concentration of the PDE inhibitor (e.g., IBMX).3. Perform a forskolin dose-response curve and choose a concentration that gives ~80% of the maximal response (EC80).4. Ensure the buffer composition is appropriate and does not interfere with the assay. |
| High data variability (poor Z') | 1. Inconsistent cell numbers per well.2. Cell clumping.3. Reagent degradation. | 1. Perform a cell titration to find the optimal cell density.2. Ensure cells are thoroughly resuspended to a single-cell suspension before plating.3. Prepare fresh reagents and cAMP standards for each experiment. |
| Unexpected agonist activity from an antagonist | 1. Compound has partial agonist activity.2. Compound is contaminated. | 1. This is a valid result; the compound may be a partial agonist. Characterize its efficacy.2. Verify the purity of the compound. |
Quantitative Data Summary
The following tables provide example data that researchers might generate during a deorphanization campaign.
Table 1: HTS Assay Quality Control
| Parameter | Value | Interpretation |
|---|---|---|
| Signal to Background (S/B) Ratio | 12 | Strong signal window |
| Z'-Factor | 0.68 | Excellent assay quality, suitable for HTS[8][9] |
| CV% (Positive Control) | 6.5% | Good precision |
| CV% (Negative Control) | 5.8% | Good precision |
Table 2: Characterization of a Hit Compound ("VIC-L1")
| Assay Type | Parameter | Value |
|---|---|---|
| Calcium Mobilization | EC50 | 75.2 nM |
| cAMP Inhibition (Gi) | EC50 | 98.5 nM |
| β-Arrestin Recruitment | EC50 | 120.1 nM |
| Radioligand Binding | Ki | 45.8 nM |
EC50 (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 indicates higher potency.[15] Ki (Inhibition constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki indicates higher binding affinity.[16]
Visualizations
Experimental and Logical Workflows
Caption: A typical experimental workflow for GPCR deorphanization.
Signaling Pathway Diagram
Caption: The Gq signaling pathway, leading to calcium mobilization.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting a lack of signal.
References
- 1. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. Deorphanizing g protein-coupled receptors by a calcium mobilization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Technical Support Center: Optimizing Dose-Response Curves for VIC in Smooth Muscle Contraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your dose-response curve experiments for Vasoactive Intestinal Contractor (VIC), also known as Endothelin-1 (ET-1), in smooth muscle contraction studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No contractile response or very weak response to VIC. | 1. Tissue Viability: The smooth muscle tissue may have been damaged during dissection or is no longer viable. 2. Incorrect Drug Concentration: Errors in calculating or preparing VIC stock and working solutions. 3. Receptor Desensitization: Previous exposure to high concentrations of VIC or other agonists without adequate washout. 4. Inactive VIC: The peptide may have degraded due to improper storage or handling. | 1. Confirm tissue responsiveness with a known contractile agent (e.g., potassium chloride [KCl] or phenylephrine) at the beginning of the experiment.[1][2] 2. Recalculate and carefully reprepare all solutions. Use calibrated pipettes for accuracy.[1] 3. Ensure adequate washout periods between drug additions, typically 20-30 minutes.[1] Always start with the lowest concentration and progressively increase the dose. 4. Prepare fresh VIC stock solutions for each experiment and store them according to the manufacturer's recommendations.[1] |
| High variability between tissue preparations. | 1. Inconsistent Tissue Dissection: Differences in the size, orientation (longitudinal vs. circular), or region of the smooth muscle strip. 2. Biological Variation: Inherent differences between individual animals. 3. Inconsistent Resting Tension: Applying different levels of preload tension to the tissue strips. | 1. Standardize the dissection protocol to ensure uniformity in tissue dimensions and orientation. 2. Increase the number of replicates (n) to account for biological variability. 3. Apply a consistent resting tension (e.g., 1 gram) to each tissue strip and allow for a sufficient equilibration period (at least 60 minutes) before starting the experiment.[1] |
| Irregular or unstable baseline contractions. | 1. Inadequate Equilibration: The tissue has not fully stabilized in the organ bath environment. 2. Spontaneous Rhythmic Contractions: A natural characteristic of some smooth muscle types (e.g., intestinal). 3. Environmental Instability: Fluctuations in temperature, pH, or oxygenation of the buffer solution. | 1. Ensure a stable baseline is achieved during the equilibration period before adding any drugs.[1] 2. While some spontaneous activity is normal, a highly irregular baseline can interfere with measurements. Ensure optimal buffer composition and continuous oxygenation.[1] 3. Maintain a constant temperature (e.g., 37°C) and pH of the physiological salt solution, and ensure it is continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| The dose-response curve does not reach a plateau (Emax). | 1. Insufficient Concentration Range: The highest concentration of VIC used is not sufficient to elicit a maximal response. 2. Partial Agonism: VIC may be acting as a partial agonist in your specific tissue preparation. 3. Drug Solubility Issues: At high concentrations, VIC may not be fully dissolved in the buffer. | 1. Extend the range of VIC concentrations used. A typical range for ET-1 is from 10⁻¹¹ M to 10⁻⁷ M.[3] 2. Compare your results to established literature for the specific smooth muscle type you are studying. 3. Ensure that your VIC stock solution is fully dissolved before preparing working dilutions. Consider using a vehicle like a small amount of DMSO if solubility is an issue, and run appropriate vehicle controls. |
| The slope of the dose-response curve is too steep or too shallow. | 1. Receptor Subtype Complexity: VIC can act on different receptor subtypes (ETA and ETB) which may have opposing effects in some tissues.[3][4] 2. Data Analysis Issues: Incorrect use of non-linear regression models. 3. Experimental Artifacts: Issues with the cumulative addition of the drug or insufficient time for the response to stabilize at each concentration. | 1. Consider using selective ETA or ETB receptor antagonists to dissect the contribution of each receptor subtype to the overall response.[3][4] 2. Ensure you are using an appropriate non-linear regression model (e.g., a four-parameter logistic model) to fit your data.[5] The Hill slope factor in the analysis defines the steepness of the curve.[5] 3. Allow the contractile response to reach a stable plateau at each concentration before adding the next dose.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Vasoactive Intestinal Contractor (VIC) and how does it cause smooth muscle contraction?
Vasoactive Intestinal Contractor (VIC) is another name for Endothelin-1 (ET-1), a potent vasoconstrictor peptide.[6] It causes smooth muscle contraction by binding to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells, primarily the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][6] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile machinery to Ca²⁺, ultimately resulting in muscle contraction.[7][8]
Q2: What is a dose-response curve and what key parameters can be obtained from it?
A dose-response curve is a graph that illustrates the relationship between the concentration of a drug (the dose) and the magnitude of the biological effect it produces (the response).[9] For VIC-induced smooth muscle contraction, the response is typically measured as the force of contraction. Key parameters derived from this curve include:
-
Emax (Maximum Effect): The maximum contractile response that can be produced by the drug.[9]
-
EC50 (Half-maximal Effective Concentration): The concentration of the drug that produces 50% of the maximal response. This is a measure of the drug's potency.[9]
-
Hill Slope: A measure of the steepness of the curve, which can provide insights into the nature of the drug-receptor interaction.[5]
Experimental Design and Protocol
Q3: What is a standard protocol for generating a VIC dose-response curve in isolated smooth muscle?
While protocols need to be optimized for specific tissues, a general methodology is as follows:
Experimental Protocol: Cumulative Dose-Response for VIC
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments) from the animal model.
-
Carefully dissect the tissue to the desired dimensions in a cold, oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Mount the tissue strip in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[1]
-
-
Equilibration and Viability Check:
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[1]
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh buffer every 15-20 minutes.[1]
-
After equilibration, confirm the tissue's viability by eliciting a contractile response with a standardized dose of a known agent like KCl or phenylephrine.[1][2] Wash the tissue and allow it to return to baseline.
-
-
Generation of Cumulative Dose-Response Curve:
-
Once a stable baseline is re-established, add VIC to the organ bath in a cumulative manner, starting with the lowest concentration.
-
Increase the concentration in logarithmic increments (e.g., from 10⁻¹¹ M to 10⁻⁷ M).[3]
-
Allow the contractile response to reach a stable plateau at each concentration before adding the next, higher concentration.[1]
-
Record the change in tension from the baseline at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist or the maximal response to VIC itself.[1]
-
Generate a dose-response curve by plotting the percentage of the maximal response against the logarithm of the VIC concentration.[9]
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50, Emax, and Hill slope.[5]
-
Q4: What are typical EC50 values for VIC (Endothelin-1) in smooth muscle?
The EC50 value for VIC/ET-1 can vary depending on the species, the specific smooth muscle tissue, and the experimental conditions. The table below summarizes some reported values.
| Agonist | Tissue Preparation | Parameter | Value | Reference |
| Endothelin-1 | Human Bronchi (intact) | -logEC50 | 7.92 ± 0.09 | [4] |
| Endothelin-1 | Human Bronchi (epithelium-denuded) | -logEC50 | 8.65 ± 0.11 | [4] |
| Endothelin-1 | Rat Uterus | Dose-dependent contraction | 10⁻¹¹ - 10⁻⁷ M | [3] |
Signaling and Mechanism
Q5: Can you provide a diagram of the primary signaling pathway for VIC-induced smooth muscle contraction?
Yes, the primary pathway involves the activation of Gq/11 proteins, leading to increased intracellular calcium and calcium sensitization.
Caption: VIC (ET-1) signaling pathway in smooth muscle contraction.
Q6: What is the logical workflow for troubleshooting a failed dose-response experiment?
The following diagram outlines a systematic approach to troubleshooting common issues.
Caption: Logical workflow for troubleshooting dose-response experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic nicotine treatment enhances vascular smooth muscle relaxation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of rat uterine smooth muscle contraction induced by endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of ET-1-induced contraction of human bronchi by airway epithelium-dependent nitric oxide release via ET(A) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mycalpharm.com [mycalpharm.com]
Technical Support Center: Unexpected Phenotypes in Knockout Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing unexpected phenotypes observed in knockout mouse models.
Frequently Asked Questions (FAQs)
Q1: We generated a knockout mouse for a specific gene, but we are not observing the expected phenotype. Why might this be?
A1: The absence of an expected phenotype in a knockout mouse is a common occurrence in functional genomics.[1][2] Several factors could contribute to this:
-
Biological Robustness and Genetic Redundancy: The function of the knocked-out gene may be compensated for by another gene with a similar function. This is a key mechanism of biological robustness.[1][2]
-
Subtle or Undiscovered Phenotypes: The phenotype may be present but too subtle to be detected by standard assays. It might only manifest under specific environmental conditions or at a particular developmental stage that has not yet been tested.[1][2]
-
Limited Phenotyping: Often, researchers focus on a specific physiological system based on the known or predicted function of the gene. The actual phenotype might be in an entirely different and unexpected system.[3] Comprehensive phenotyping across multiple physiological domains can help uncover these unexpected roles.[4]
-
Variability in Experimental Conditions: The specific genetic background of the mouse strain, housing conditions, diet, and even the microbiome can influence the phenotypic outcome.
Q2: Our knockout mice are displaying a completely unexpected phenotype. How should we approach this?
A2: An unexpected phenotype presents a valuable opportunity to uncover novel gene functions.[5] A systematic approach is crucial:
-
Confirm the Genotype: Ensure that the observed phenotype is consistently linked to the knockout genotype through rigorous genotyping of a sufficiently large cohort of animals.
-
Rule out Off-Target Effects: If using CRISPR/Cas9 or other gene-editing technologies, it is essential to perform whole-genome sequencing to rule out off-target mutations that could be responsible for the phenotype.
-
Comprehensive Phenotypic Analysis: Conduct a broad, multi-system phenotypic screen to fully characterize the unexpected phenotype. This could involve behavioral tests, metabolic studies, detailed histological analysis of various organs, and advanced imaging techniques.
-
Literature and Database Review: Re-examine the literature and bioinformatics databases for any previously overlooked connections between your gene of interest and the observed phenotype. Look for protein-protein interactions, shared regulatory pathways, or expression in unexpected tissues.
-
Formulate a New Hypothesis: Based on the comprehensive phenotypic data and literature review, develop a new hypothesis for the gene's function that can be tested with further targeted experiments.
Q3: We are observing embryonic or neonatal lethality in our knockout mice, which was not anticipated. What are the next steps?
A3: Embryonic or neonatal lethality is a significant phenotype that points to a critical role for the gene in development. To investigate this:
-
Timed Matings: Set up timed matings to isolate embryos at different developmental stages (e.g., E9.5, E12.5, E18.5).
-
Histological Analysis: Perform detailed histological analysis of the embryos and placentas to identify any developmental abnormalities.
-
Gene Expression Studies: Use techniques like in situ hybridization or RNA-seq on embryonic tissues to understand the spatial and temporal expression pattern of the gene and the molecular consequences of its absence.
-
Conditional Knockout Models: If the gene's early lethality prevents the study of its function in adult animals, consider creating a conditional knockout model (e.g., using Cre-loxP technology) to delete the gene in a tissue-specific or time-specific manner.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Variable Phenotype
| Potential Cause | Troubleshooting Steps |
| Genetic Background | Backcross the knockout allele onto a pure, inbred mouse strain for at least 10 generations. |
| Environmental Factors | Standardize housing conditions, including diet, light-dark cycle, and cage enrichment. Monitor for any potential stressors. |
| Microbiome Differences | Consider co-housing knockout and wild-type animals or performing fecal microbiota transplantation to normalize the gut microbiome. |
| Incomplete Penetrance | Increase the sample size (n-number) in your experimental cohorts to ensure statistical power to detect a phenotype that does not manifest in all individuals. |
Issue 2: No Apparent Phenotype
| Potential Cause | Troubleshooting Steps |
| Genetic Compensation | Perform RNA-seq or proteomics to identify upregulated genes that may be compensating for the loss of the target gene. Consider creating a double knockout of the target gene and the potential compensating gene. |
| Phenotype is Conditional | Subject the mice to various challenges, such as a high-fat diet, metabolic stress, immunological challenge (e.g., LPS injection), or behavioral stressors (e.g., forced swim test).[3] |
| Age-Related Phenotype | Conduct a longitudinal study, analyzing the mice at different ages (e.g., juvenile, adult, and aged cohorts). |
| Assay is Not Sensitive Enough | Employ more sensitive and quantitative assays to detect subtle differences between knockout and wild-type mice. |
Experimental Protocols
Protocol 1: Comprehensive Phenotyping Workflow
A standardized, multi-system phenotyping approach is recommended to uncover unexpected phenotypes.
-
Breeding and Cohort Generation: Establish breeding pairs to generate sufficient numbers of knockout, heterozygous, and wild-type littermate controls.
-
Baseline Characterization:
-
Morphological Analysis: Weekly body weight measurements, body length, and organ weights at necropsy.
-
Hematology and Clinical Chemistry: Collect blood samples for complete blood counts and analysis of key metabolites and enzymes.
-
-
Specialized Screens (Examples):
-
Cardiovascular: Electrocardiography (ECG) and echocardiography to assess heart function.[7]
-
Metabolic: Glucose and insulin tolerance tests; indirect calorimetry to measure energy expenditure.
-
Neurological/Behavioral: Open field test for locomotor activity and anxiety; rotarod test for motor coordination.
-
Immunological: Flow cytometry of immune cell populations in blood and lymphoid organs.
-
-
Histopathology: Collect a comprehensive set of tissues at necropsy, fix in formalin, and embed in paraffin for histological staining (e.g., H&E) and analysis by a trained pathologist.
-
Data Analysis: Systematically compare all collected data between genotypes, looking for statistically significant differences.
Protocol 2: Gene Expression Analysis in a Target Tissue
-
Tissue Harvest: Euthanize knockout and wild-type mice and rapidly dissect the tissue of interest.
-
RNA Extraction: Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol) and extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Quantitative PCR (qPCR):
-
Reverse transcribe 1-2 µg of RNA into cDNA.
-
Perform qPCR using SYBR Green or TaqMan probes for your gene of interest and a panel of related or potentially compensatory genes.
-
Normalize expression levels to one or more stable housekeeping genes.
-
-
RNA-Sequencing (RNA-seq):
-
Prepare sequencing libraries from high-quality RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis to identify differentially expressed genes between knockout and wild-type mice.
-
Visualizations
Caption: A generalized workflow for investigating unexpected phenotypes in knockout mice.
Caption: Logical relationships between genotype and potential phenotypic outcomes.
References
- 1. limav.org [limav.org]
- 2. Appearances can be deceiving: phenotypes of knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide Generation and Systematic Phenotyping of Knockout Mice Reveals New Roles for Many Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIH Researchers Report That Knockout of Mouse Gene Results in Unexpected Social and Behavioral Changes [genome.gov]
- 6. Cardiomyocyte-Specific FoxO1 Knockout Mice as Tools to Assess Cardiac Hypertrophy and Key Experimental Considerations Using Cre-loxP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout mice are an important tool for human monogenic heart disease studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VIC Peptide ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding in Vasoactive Intestinal Cocktail (VIC) peptide Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a VIC peptide ELISA?
A1: Non-specific binding (NSB) refers to the adherence of assay components, such as antibodies or enzyme conjugates, to the wells of the ELISA plate in an antigen-independent manner. This results in a high background signal, which can mask the specific signal from the VIC peptide, leading to reduced assay sensitivity and inaccurate results.[1][2][3]
Q2: Why might I be seeing high background in my VIC peptide ELISA?
A2: High background in a peptide ELISA can stem from several factors. Common causes include insufficient or ineffective blocking of the plate's surface, suboptimal antibody concentrations, inadequate washing, or issues with the reagents themselves, such as contamination.[1][4] Peptides, due to their small size and varied physicochemical properties, can also present unique challenges in binding to the plate and preventing non-specific interactions.
Q3: Can the properties of the VIC peptide itself contribute to non-specific binding?
A3: Yes, the intrinsic properties of the VIC peptide, such as its charge, hydrophobicity, and isoelectric point, can influence its interaction with the polystyrene plate and other assay components.[5] This can sometimes lead to higher non-specific binding if the assay conditions are not optimized for that specific peptide.
Q4: Is it possible for the blocking agent to cross-react with my detection antibodies?
A4: While blocking agents are chosen for being relatively inert, cross-reactivity can occur. For instance, if you are using a phosphoprotein-based blocking agent like casein, it may interact with anti-phosphoprotein antibodies.[6] Similarly, using a blocking buffer containing serum proteins from the same species as your secondary antibody can lead to unwanted binding.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide provides a systematic approach to identifying and resolving the root causes of high background noise in your VIC peptide ELISA.
Issue 1: Ineffective Plate Blocking
Symptoms:
-
High signal in negative control (no-antigen) wells.
-
Poor signal-to-noise ratio across the plate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inadequate Blocking Agent | Test a panel of different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercially available protein-free blockers.[3][7] | Different blocking agents have varying efficiencies depending on the nature of the peptide and the plate surface. Casein, with its heterogeneous mixture of proteins including smaller molecules, can sometimes be more effective at blocking smaller unoccupied spaces on the plate.[7][8] |
| Suboptimal Blocker Concentration | Optimize the concentration of your chosen blocking agent. Typical starting concentrations are 1-5% (w/v) for protein-based blockers.[9] | Insufficient concentration may not fully saturate the non-specific binding sites on the plate. Conversely, excessively high concentrations can sometimes mask the coated peptide.[3] |
| Insufficient Blocking Time/Temp | Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1] | Longer incubation ensures that the blocking agent has sufficient time to coat the entire surface of the well. |
Issue 2: Suboptimal Washing
Symptoms:
-
High and variable background across the plate.
-
Inconsistent replicate readings.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Wash Cycles | Increase the number of wash cycles (e.g., from 3 to 5-6 cycles).[10] | More washes are more effective at removing unbound reagents that contribute to background noise. |
| Inadequate Wash Volume | Ensure the wash buffer volume is sufficient to cover the entire well surface (e.g., 300-400 µL per well for a 96-well plate).[11] | A larger volume ensures a more thorough wash, removing residual reagents from the well walls. |
| Ineffective Wash Buffer | Add a non-ionic detergent like Tween-20 to your wash buffer (typically at 0.05% v/v).[12][13] | Detergents help to disrupt weak, non-specific hydrophobic interactions, aiding in the removal of unbound materials. |
| Inefficient Aspiration | After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[14] | Residual droplets of wash buffer can contain unbound enzyme conjugate, leading to a high background. |
Issue 3: Inappropriate Reagent Concentrations
Symptoms:
-
High signal across the entire plate, including standards and negative controls.
-
Signal saturation at high analyte concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Primary/Secondary Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentrations of your primary and secondary antibodies.[15][16] | Excess antibody can lead to increased non-specific binding to the plate surface. |
| Enzyme Conjugate Concentration Too High | Titrate the enzyme conjugate to find the lowest concentration that still provides a robust signal.[11] | High concentrations of the enzyme conjugate can result in high background signal. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimizing Blocking Buffer
This protocol is designed to empirically determine the most effective blocking agent and its optimal concentration for your VIC peptide ELISA.
Materials:
-
96-well high-binding ELISA plates
-
VIC peptide coating solution
-
Various blocking agents to be tested (e.g., 5% BSA, 5% Non-Fat Dry Milk, 1% Casein, commercial protein-free blocker)
-
Phosphate Buffered Saline with Tween-20 (PBST)
-
Primary antibody against VIC peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the Plate: Coat the wells of a 96-well plate with your VIC peptide at a predetermined optimal concentration. Leave some wells uncoated to serve as a background control. Incubate as per your standard protocol.
-
Wash: Wash the plate twice with PBST.
-
Prepare Blocking Buffers: Prepare serial dilutions of each blocking agent in PBS. For example, for a 5% stock, prepare 5%, 2.5%, 1.25%, and 0.625% solutions.
-
Block the Plate: Add 200 µL of the different blocking buffer dilutions to the coated wells. Add each dilution in duplicate or triplicate. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with PBST.
-
Primary Antibody Incubation: Add the primary antibody diluted in each of the corresponding blocking buffers to the wells. Incubate according to your protocol.
-
Wash: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in the corresponding blocking buffer. Incubate as per your protocol.
-
Wash: Wash the plate five times with PBST.
-
Develop and Read: Add TMB substrate and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analyze: Compare the signal-to-noise ratio for each blocking agent and concentration. The optimal condition will yield a high signal in the peptide-coated wells and a low signal in the background control wells.
Protocol 2: Optimizing Washing Steps
This protocol helps in determining the optimal number of washes and the effect of soaking steps to minimize background.
Materials:
-
A VIC peptide ELISA plate that has completed the secondary antibody incubation step.
-
Wash buffer (PBST)
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare the Plate: Use a plate that has been fully processed up to the final wash step before substrate addition.
-
Divide the Plate: Mentally divide the plate into sections to test different washing protocols.
-
Vary Wash Cycles:
-
In one section, wash the wells 3 times with 300 µL of PBST.
-
In another section, wash 4 times.
-
In a third section, wash 5 times.
-
In a fourth section, wash 6 times.
-
-
Introduce a Soak Step: In a separate section of the plate, perform a 5-cycle wash, but with the final wash, allow the wash buffer to sit in the wells for 1-2 minutes before aspirating.[1]
-
Aspirate Thoroughly: After each washing protocol, ensure all residual liquid is removed by inverting and tapping the plate.
-
Develop and Read: Proceed with the addition of TMB substrate, stop solution, and read the absorbance.
-
Analyze: Compare the background signal (from negative control wells) for each washing condition. The optimal washing protocol will result in the lowest background without significantly compromising the specific signal.
Data Summary
Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio
The following table presents representative data on the effectiveness of various blocking agents in reducing non-specific binding. The ideal blocking buffer will maximize the signal-to-noise ratio.
| Blocking Agent | Concentration | Average Signal (OD) | Average Background (OD) | Signal-to-Noise Ratio |
| BSA | 1% | 1.85 | 0.25 | 7.4 |
| 3% | 1.70 | 0.18 | 9.4 | |
| 5% | 1.65 | 0.15 | 11.0 | |
| Non-Fat Dry Milk | 1% | 1.90 | 0.30 | 6.3 |
| 3% | 1.82 | 0.22 | 8.3 | |
| 5% | 1.75 | 0.19 | 9.2 | |
| Casein | 0.5% | 2.10 | 0.20 | 10.5 |
| 1% | 2.05 | 0.15 | 13.7 | |
| Protein-Free Blocker | 1X | 1.95 | 0.12 | 16.3 |
Note: Data are illustrative and will vary depending on the specific peptide, antibodies, and other assay conditions.
Table 2: Effect of Tween-20 Concentration in Wash Buffer on Background Signal
This table illustrates the impact of varying concentrations of Tween-20 in the wash buffer on the background optical density (OD).
| Tween-20 Concentration (%) | Average Background OD |
| 0 | 0.45 |
| 0.01 | 0.32 |
| 0.05 | 0.18 |
| 0.1 | 0.15 |
| 0.5 | 0.16 |
Note: While higher concentrations of Tween-20 can reduce background, they may also strip weakly bound specific antibodies, so optimization is key.[17]
Visual Guides
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals in a VIC peptide ELISA.
Checkerboard Titration Logic
Caption: Diagram illustrating the principle of a checkerboard titration for optimizing two variables simultaneously.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. genfollower.com [genfollower.com]
- 10. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. affbiotech.cn [affbiotech.cn]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. cytodiagnostics.com [cytodiagnostics.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Azide and Tween-20 reduce binding to autoantibody epitopes of islet antigen-2; implications for assay performance and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vimentin (VIM) Antibody Specificity in Mouse Tissue
A note on the target protein: The term "VIC antibody" does not correspond to a commonly known protein target in biomedical research. It is highly probable that this is a typographical error for "VIM antibody," which targets Vimentin. Vimentin is a widely studied intermediate filament protein, and issues with antibody specificity are well-documented. This guide will proceed under the assumption that the user is interested in Vimentin (VIM) antibody specificity in mouse tissue.
This guide provides troubleshooting advice and answers to frequently asked questions regarding Vimentin (VIM) antibody specificity when working with mouse tissues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background staining with my anti-Vimentin antibody in mouse IHC?
High background staining in immunohistochemistry (IHC) can be caused by several factors. One common reason is the presence of endogenous peroxidases or phosphatases in the tissue, which can react with the detection system. Another possibility is non-specific binding of the primary or secondary antibody to tissue components. In mouse-on-mouse IHC, where a mouse primary antibody is used on mouse tissue, the secondary anti-mouse antibody can bind to endogenous immunoglobulins in the tissue, leading to significant background.
Q2: My anti-Vimentin antibody is staining cell types that should not express Vimentin. What does this mean?
This suggests a problem with antibody specificity. The antibody may be cross-reacting with other proteins in the tissue that share a similar epitope. It is also possible that the antibody is a polyclonal antibody with a heterogeneous population of immunoglobulins, some of which may bind to off-target proteins. To confirm this, it is crucial to perform validation experiments, such as a Western blot, to ensure the antibody recognizes a protein of the correct molecular weight for Vimentin (approximately 57 kDa).
Q3: I am not getting any signal with my anti-Vimentin antibody. What are the possible causes?
A lack of signal can stem from several issues in your protocol. The primary antibody concentration may be too low, or the incubation time could be insufficient. Improper antigen retrieval, which is often necessary to unmask the epitope in formalin-fixed paraffin-embedded (FFPE) tissues, is another common cause. Additionally, ensure that your detection system is functioning correctly and that the Vimentin protein is indeed expressed in the specific mouse tissue and cell type you are examining.
Q4: What are the best negative controls for an anti-Vimentin IHC experiment in mouse tissue?
For a robust IHC experiment, several negative controls are essential. An "isotype control" involves using an antibody of the same isotype and concentration as the primary antibody but with no specificity to any known protein in the tissue. This helps to assess non-specific binding. A "no primary antibody" control, where the tissue is incubated only with the secondary antibody, is also crucial to check for non-specific binding of the secondary antibody. The ideal negative control is a tissue sample from a Vimentin knockout mouse, which will definitively show if the staining is specific to Vimentin.
Troubleshooting Guides
Issue 1: High Background in Mouse-on-Mouse IHC
If you are using a mouse primary antibody on mouse tissue, the secondary anti-mouse antibody will detect endogenous mouse immunoglobulins present in the tissue.
Solution: Blocking Endogenous Immunoglobulins
-
Method: Utilize a mouse-on-mouse (M.O.M.) blocking reagent. These reagents typically contain blocking agents that bind to endogenous mouse IgG, preventing the secondary antibody from binding to it.
-
Protocol Step: Apply the M.O.M. blocking reagent after antigen retrieval and before the application of the primary antibody. Follow the manufacturer's instructions for incubation times.
Issue 2: Non-Specific Staining or Cross-Reactivity
If your antibody is staining unexpected structures, its specificity is questionable.
Solution: Antibody Validation by Western Blot
-
Method: Perform a Western blot on a lysate from your mouse tissue of interest. A specific antibody should recognize a single band at the correct molecular weight for Vimentin (~57 kDa).
-
Data Interpretation:
-
Single band at ~57 kDa: Indicates the antibody is likely specific to Vimentin.
-
Multiple bands: Suggests cross-reactivity with other proteins. The antibody may not be suitable for IHC.
-
No band: The antibody may not work for Western blotting, or Vimentin expression might be too low to detect in the lysate.
-
Quantitative Data Summary
Table 1: Example Antibody Titration for IHC
Proper antibody titration is critical to maximize the signal-to-noise ratio. Below is an example of how to structure titration results.
| Dilution | Signal Intensity | Background Staining | Signal-to-Noise Ratio | Recommendation |
| 1:100 | +++ | +++ | Low | Too concentrated |
| 1:250 | +++ | ++ | Moderate | Sub-optimal |
| 1:500 | ++ | + | High | Optimal |
| 1:1000 | + | + | Low | Too dilute |
| 1:2000 | +/- | +/- | Very Low | Not recommended |
Signal and background are scored from +/- (very weak) to +++ (very strong).
Table 2: Antigen Retrieval Buffer Comparison
The choice of antigen retrieval buffer can significantly impact staining.
| Buffer (pH) | Retrieval Method | Vimentin Signal | Tissue Morphology | Recommendation |
| Citrate (pH 6.0) | Heat-Induced (HIER) | ++ | Excellent | Recommended |
| Tris-EDTA (pH 9.0) | Heat-Induced (HIER) | +++ | Good | Alternative, may increase background |
| Protease (e.g., Proteinase K) | Proteolytic (PIER) | + | Fair | Not recommended for Vimentin |
Experimental Protocols
Protocol 1: Western Blot for Vimentin Antibody Specificity
-
Protein Extraction: Homogenize mouse tissue in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Vimentin antibody (at a dilution recommended for WB, e.g., 1:1000) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Immunohistochemistry (IHC) for Vimentin in FFPE Mouse Tissue
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 min
-
100% Ethanol: 2 x 3 min
-
95% Ethanol: 1 x 3 min
-
70% Ethanol: 1 x 3 min
-
Distilled Water: 1 x 5 min
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in Citrate Buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Apply a protein blocking solution (e.g., normal goat serum) for 30 minutes. If using a mouse primary antibody, use a M.O.M. blocking kit.
-
Primary Antibody Incubation: Incubate with the anti-Vimentin antibody at the optimized dilution (e.g., 1:500) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (for ABC method), or an HRP-polymer-based secondary (for polymer-based detection).
-
Detection: Apply DAB chromogen until the desired stain intensity develops.
-
Counterstain: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
Validation & Comparative
Validating VIC Gene Knockout in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the knockout of a target Valvular Interstitial Cell (VIC) gene in mouse models. It offers detailed experimental protocols, presents illustrative data in a comparative format, and visualizes key biological pathways and workflows to aid in the robust characterization of these genetically engineered models.
I. Phenotypic and Molecular Validation: A Comparative Overview
Successful validation of a VIC gene knockout mouse model requires a multi-pronged approach, encompassing functional, histological, and molecular analyses. This section compares the expected outcomes between a wild-type (WT) mouse and a hypothetical VIC gene knockout (KO) mouse, demonstrating how different experimental techniques can elucidate the functional consequences of the gene deletion.
Data Presentation
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Wild-Type (WT) | VIC Gene KO |
| Left Ventricular Function | ||
| Ejection Fraction (%) | 55 ± 5 | 40 ± 7 |
| Fractional Shortening (%) | 30 ± 4 | 22 ± 5 |
| LV Internal Diameter, diastole (mm) | 3.5 ± 0.3 | 4.2 ± 0.4 |
| LV Internal Diameter, systole (mm) | 2.4 ± 0.2 | 3.3 ± 0.3 |
| Aortic Valve Function | ||
| Aortic Valve Area (cm²) | 0.015 ± 0.002 | 0.010 ± 0.003 |
| Peak Aortic Velocity (m/s) | 1.0 ± 0.2 | 1.8 ± 0.4 |
| Mean Aortic Gradient (mmHg) | 4.0 ± 1.5 | 13.0 ± 3.0 |
| Valve Morphology | ||
| Aortic Valve Leaflet Thickness (mm) | 0.10 ± 0.02 | 0.18 ± 0.04 |
*Illustrative data representing a potential pathological phenotype.
Table 2: Histological and Molecular Analysis of Heart Valves
| Analysis | Wild-Type (WT) | VIC Gene KO |
| Histology (Aortic Valve) | ||
| Masson's Trichrome Staining | Organized collagen layers | Disorganized collagen, increased fibrosis[1][2] |
| α-SMA Positive Cells (cells/mm²) | 50 ± 10 | 150 ± 25 |
| Western Blot (Aortic Valve Lysates) | ||
| Periostin (relative to GAPDH) | 1.0 ± 0.2 | 2.5 ± 0.5[3][4] |
| α-SMA (relative to GAPDH) | 1.0 ± 0.3 | 3.0 ± 0.7[5] |
| Quantitative PCR (Aortic Valve RNA) | ||
| Col1a1 (relative expression) | 1.0 ± 0.1 | 4.0 ± 0.8 |
| Acta2 (α-SMA) (relative expression) | 1.0 ± 0.2 | 5.0 ± 1.1 |
| Runx2 (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.6 |
*Illustrative data representing a potential pathological phenotype.
II. Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. The following are standard protocols for the key experiments cited above, adapted for the analysis of mouse heart valves.
Echocardiography for Murine Valvular and Cardiac Function
This protocol outlines the non-invasive assessment of cardiac and valvular function in mice.[6][7]
Materials:
-
High-frequency ultrasound system with a high-frequency linear-array transducer (30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad and rectal thermometer
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Maintain the mouse's body temperature at 37°C using a heating pad and monitor with a rectal thermometer.[6]
-
Remove the chest fur using a depilatory cream to ensure optimal image quality.
-
Place the mouse in a supine position on the imaging platform.
-
Apply a layer of ultrasound gel to the chest.
-
Parasternal Long-Axis View (PLAX): Position the transducer to the left of the sternum to obtain a long-axis view of the left ventricle (LV), mitral valve (MV), and aortic valve (AV).
-
M-mode Imaging: From the PLAX view, acquire M-mode images of the LV to measure wall thickness and chamber dimensions during systole and diastole for calculation of ejection fraction and fractional shortening.
-
Doppler Imaging: Use color and pulsed-wave Doppler to assess blood flow across the mitral and aortic valves, measuring peak velocities and pressure gradients.
-
Parasternal Short-Axis View (PSAX): Rotate the transducer 90 degrees clockwise from the PLAX view to obtain short-axis views at the level of the aortic valve and papillary muscles. This view is used to measure the aortic valve area.
-
Image Analysis: Analyze the recorded images and Doppler spectra using the ultrasound system's software to obtain the quantitative data presented in Table 1.
Western Blot for Protein Expression in Aortic Valves
This protocol details the extraction of protein from mouse aortic valves and subsequent analysis by Western blot.[8][9][10][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Periostin, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Euthanize the mouse and dissect the heart.
-
Under a dissecting microscope, carefully excise the aortic valve leaflets.
-
Flash-freeze the tissue in liquid nitrogen or immediately proceed to homogenization.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Periostin at 1:1000, anti-α-SMA at 1:20000) overnight at 4°C.[4][12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.
Immunohistochemistry for Cellular Markers in Aortic Valves
This protocol describes the staining of aortic valve sections to identify and quantify specific cell populations.[13]
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-α-SMA)
-
Fluorophore-conjugated secondary antibodies
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Euthanize the mouse and perfuse with ice-cold PBS followed by 4% PFA.
-
Dissect the heart and fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on slides.
-
Wash the sections with PBS to remove OCT.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-α-SMA at 1:400) overnight at 4°C.[12]
-
Wash the sections three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the sections with antifade mounting medium.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of positive cells per unit area using image analysis software.
III. Visualization of Key Pathways and Workflows
Understanding the molecular context of the VIC gene knockout is essential. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in VIC pathobiology and a typical experimental workflow for knockout mouse validation.
TGF-β signaling pathway in Valvular Interstitial Cells.
Experimental workflow for VIC gene knockout validation.
IV. Key Signaling Pathways in VIC Biology
Valvular Interstitial Cells are dynamic and respond to a multitude of signaling cues that regulate their phenotype and function. In the context of a gene knockout, understanding these pathways is critical to interpreting the observed phenotype.
-
Transforming Growth Factor-β (TGF-β) Signaling: This pathway is a master regulator of fibrosis and VIC activation.[14] TGF-β signaling, through the Smad-dependent pathway, promotes the differentiation of quiescent VICs into activated myofibroblasts, characterized by the expression of α-SMA and increased extracellular matrix production.[14]
-
Wnt/β-catenin Signaling: The Wnt pathway is implicated in both heart valve development and disease.[12] Aberrant activation of the canonical Wnt/β-catenin pathway in adult valves is associated with osteogenic differentiation of VICs and calcific aortic valve disease.[12][15]
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs, members of the TGF-β superfamily, play a crucial role in the osteogenic differentiation of VICs.[16] BMP signaling is a key pathway in the pathogenesis of valvular calcification.[16]
The validation of a VIC gene knockout in a mouse model is a comprehensive process that requires careful planning and execution of multiple experimental techniques. By comparing functional, histological, and molecular data between knockout and wild-type animals, researchers can gain a thorough understanding of the gene's role in valvular biology and disease. This guide provides a framework for these validation studies, offering standardized protocols and a comparative context for data interpretation.
References
- 1. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Periostin advances atherosclerotic and rheumatic cardiac valve degeneration by inducing angiogenesis and MMP production in humans and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiography in Translational Research: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein isolation from the developing embryonic mouse heart valve region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Heart Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Smooth Muscle α-Actin Expression in Mitral Valve Interstitial Cells is Important for Mediating Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocare.net [biocare.net]
- 16. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vascular Interstitial Cell (VIC) Expression in Mouse Strains: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Vascular Interstitial Cell (VIC) expression, a critical component in cardiovascular research, across different mouse strains. While direct quantitative comparisons of VIC marker expression between healthy, wild-type mouse strains are not extensively available in published literature, this document synthesizes current knowledge on VIC biology, outlines detailed experimental protocols for comparative analysis, and presents key signaling pathways involving these cells. This guide is intended for researchers, scientists, and drug development professionals working in the cardiovascular field.
Executive Summary
Vascular Interstitial Cells are dynamic, mesenchymal-like cells within the aortic valve leaflets that play a crucial role in maintaining valve structure and function. Their phenotype can change in response to various stimuli, leading to pathological conditions such as aortic stenosis. Understanding the baseline differences in VIC expression and behavior among various mouse strains is fundamental for the accurate interpretation of data from disease models and for the development of novel therapeutic strategies. This guide provides the foundational information and methodologies required to conduct such comparative studies.
Comparative Data on VIC Marker Expression
A direct, quantitative comparison of VIC marker expression (e.g., α-Smooth Muscle Actin [α-SMA] and Vimentin) across different healthy mouse strains is not well-documented in publicly available research. The majority of studies focus on disease models within a single strain. However, based on the well-established immunological and physiological differences between common laboratory mouse strains, it is reasonable to hypothesize that baseline VIC expression and activation potential may vary.
To facilitate future comparative studies, the following table illustrates how such data could be presented. Researchers are encouraged to populate this table with their own experimental findings.
| Mouse Strain | VIC Marker | Mean Expression Level (Relative Units) | Standard Deviation | N | Method |
| C57BL/6J | α-SMA | Data Not Available | Data Not Available | Western Blot | |
| Vimentin | Data Not Available | Data Not Available | Western Blot | ||
| BALB/c | α-SMA | Data Not Available | Data Not Available | Western Blot | |
| Vimentin | Data Not Available | Data Not Available | Western Blot | ||
| FVB/N | α-SMA | Data Not Available | Data Not Available | Western Blot | |
| Vimentin | Data Not Available | Data Not Available | Western Blot | ||
| 129S1/SvImJ | α-SMA | Data Not Available | Data Not Available | Western Blot | |
| Vimentin | Data Not Available | Data Not Available | Western Blot |
Experimental Protocols
To enable researchers to conduct their own comparative analyses, this section provides detailed protocols for the isolation of VICs and the quantification of marker expression.
Isolation and Culture of Mouse Aortic Valve Interstitial Cells
This protocol is adapted from established methods for isolating primary vascular cells.
Materials:
-
Aortic valves from euthanized mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Collagenase Type II solution (1 mg/mL in DMEM)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Sterile dissecting tools
-
6-well tissue culture plates
Procedure:
-
Aseptically dissect the aortic valve leaflets from the mouse heart and place them in cold, sterile PBS.
-
Mince the leaflets into small pieces (approximately 1 mm²).
-
Transfer the minced tissue to a sterile tube containing Collagenase Type II solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation to dissociate the cells.
-
Neutralize the collagenase by adding an equal volume of complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate in a 6-well plate.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
VICs will migrate from the tissue explants and proliferate. The tissue pieces can be removed after 3-4 days.
Western Blotting for α-SMA and Vimentin Expression
This protocol outlines the steps for quantifying protein expression levels in isolated VICs.
Materials:
-
Cultured VICs
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-α-SMA, anti-Vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cultured VICs using RIPA buffer.
-
Quantify the total protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of α-SMA and Vimentin to a housekeeping protein like GAPDH.
Immunohistochemistry for α-SMA and Vimentin in Aortic Valve Tissue
This protocol allows for the in-situ visualization and semi-quantification of VIC marker expression.
Materials:
-
Paraffin-embedded aortic valve tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-α-SMA, anti-Vimentin)
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC kit)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with the biotinylated secondary antibody followed by the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and perform semi-quantitative analysis of the staining intensity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in VIC function and a typical experimental workflow for comparative analysis.
TGF-β signaling pathway in VICs.
Integrin signaling pathway in VICs.
Experimental workflow for comparative analysis.
Conclusion
While a comprehensive, publicly available dataset for the comparative analysis of VIC expression in different mouse strains is currently lacking, this guide provides the necessary framework for researchers to undertake such studies. The provided protocols and pathway diagrams offer a starting point for investigating the inherent biological differences in VICs across various genetic backgrounds. Such research is crucial for advancing our understanding of cardiovascular diseases and for the development of more effective, targeted therapies.
A Functional Comparison of Vasoactive Intestinal Contractor (VIC)/Endothelin-2 (ET-2) and Endothelin-1 in Ileum Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional effects of Vasoactive Intestinal Contractor (VIC), the rodent ortholog of human Endothelin-2 (ET-2), and Endothelin-1 (ET-1) on the contractility of the ileum. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Vasoactive Intestinal Contractor (VIC)/Endothelin-2 (ET-2) is a potent spasmogen in the ileum, inducing contractions through a dual mechanism of action. It directly stimulates smooth muscle cells via endothelin receptors and indirectly promotes contraction by triggering the release of acetylcholine from enteric neurons. When compared to the well-characterized Endothelin-1 (ET-1), VIC/ET-2 exhibits a similar potency in inducing ileal contractions. However, studies suggest that ET-1 may elicit a greater maximal contractile response.[1] Both peptides mediate their effects through the activation of G-protein coupled endothelin receptors, specifically the ETA and ETB subtypes, which are present on both smooth muscle cells and myenteric neurons.
Data Presentation: Contractile Effects on Guinea Pig Ileum
| Parameter | Vasoactive Intestinal Contractor (VIC) / Endothelin-2 (ET-2) | Endothelin-1 (ET-1) | Reference |
| Potency (EC50) | Potency is ranked as equal to ET-1. | Potency is ranked as equal to ET-2. | [1] |
| Maximal Contraction (Emax) | Induces a sustained contraction. | Elicits a greater maximal contraction compared to ET-2 and ET-3. | [1] |
| Receptor Subtypes Involved | ETA and ETB | ETA and ETB |
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess the contractile response of the ileum to VIC/ET-2 and ET-1, based on the isolated organ bath technique.
Tissue Preparation
-
A male guinea pig is euthanized by a humane method, such as a blow to the head followed by exsanguination.
-
The abdomen is opened, and a segment of the distal ileum is carefully excised.
-
The ileal segment is placed in a petri dish containing Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
The lumen of the ileum segment is gently flushed with the Krebs solution to remove its contents.
-
Segments of approximately 2-3 cm in length are prepared for mounting in the organ bath.
Experimental Setup: Isolated Organ Bath
-
Each ileal segment is suspended vertically in a 10-20 mL organ bath containing the aerated Krebs-bicarbonate solution at 37°C.
-
The lower end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected to an isometric force transducer via a silk thread.
-
The transducer is connected to a data acquisition system to record changes in tension.
-
A resting tension of approximately 1 gram is applied to the tissue, and it is allowed to equilibrate for at least 60 minutes. During this period, the bathing solution is changed every 15-20 minutes.
Measurement of Contraction
-
After the equilibration period, the viability of the tissue is confirmed by eliciting a contraction with a standard agonist, such as a high concentration of potassium chloride (e.g., 60 mM KCl) or a submaximal concentration of acetylcholine.
-
Once a stable baseline is achieved, cumulative concentration-response curves are generated for VIC/ET-2 and ET-1.
-
The agonists are added to the organ bath in increasing concentrations, allowing the contractile response to reach a plateau at each concentration before the next addition.
-
The contractile responses are recorded as the increase in tension (in grams or millinewtons) from the baseline.
-
To investigate the mechanism of action, experiments can be repeated in the presence of specific antagonists, such as atropine (a muscarinic receptor antagonist) or tetrodotoxin (a neuronal sodium channel blocker), to assess the contribution of cholinergic neurotransmission.
Data Analysis
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or acetylcholine).
-
Concentration-response curves are plotted using a non-linear regression analysis to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the potency and efficacy of VIC/ET-2 and ET-1.
Signaling Pathways and Mechanisms of Action
VIC/ET-2 and ET-1 induce ileum contraction through a dual pathway involving both direct effects on smooth muscle and indirect effects via neuronal stimulation.
Direct Myogenic Contraction
Both VIC/ET-2 and ET-1 bind to ETA and ETB receptors on the surface of ileal smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade. This primarily involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Caption: Direct signaling pathway of VIC/ET-2 in ileal smooth muscle contraction.
Indirect Neurogenic Contraction
VIC/ET-2 also acts on endothelin receptors located on cholinergic neurons within the myenteric plexus of the ileum. This interaction stimulates these neurons to release acetylcholine (ACh). The released ACh then binds to muscarinic receptors (primarily M3) on the smooth muscle cells, initiating a contractile response through the same Gq/11-PLC-IP3 pathway described above. This neurogenic component of the contraction can be blocked by the neurotoxin tetrodotoxin (TTX) and the muscarinic receptor antagonist atropine.
Caption: Indirect, neuron-mediated pathway of VIC/ET-2 induced ileum contraction.
Experimental Workflow and Comparative Logic
The process of comparing the functional effects of VIC/ET-2 and ET-1 on ileum contraction follows a logical experimental workflow.
References
Validating the Role of Vascular Interstitial Cells in Murine Models of Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The remodeling of the vascular wall is a critical component in the pathophysiology of hypertension. This process involves a complex interplay between various cell types that contribute to changes in vascular structure and function, leading to increased vascular stiffness and elevated blood pressure. While endothelial cells and vascular smooth muscle cells (VSMCs) have been the primary focus of hypertension research, emerging evidence highlights the significant contribution of interstitial cell populations within the vascular wall. This guide provides a comparative analysis of the key cellular players in murine models of hypertension, with a particular focus on perivascular interstitial cells, often broadly termed "Vascular Interstitial Cells" (VICs). In the context of systemic vasculature, this term encompasses distinct cell types, primarily pericytes and adventitial fibroblasts .
This document will objectively compare the roles of these interstitial cells with the more traditionally studied endothelial and smooth muscle cells, providing supporting experimental data from murine models of hypertension. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this area.
Comparative Analysis of Vascular Cell Roles in Murine Hypertension
The following tables summarize the key changes and contributions of different vascular cell types in commonly used murine models of hypertension, such as Angiotensin II (Ang II) infusion and the Deoxycorticosterone Acetate (DOCA)-salt model.
Table 1: Cellular Responses to Hypertensive Stimuli in Murine Models
| Cell Type | Proliferation | Phenotypic Modulation | Key Markers | Primary Contribution to Pathology |
| Endothelial Cells | Low | Endothelial Dysfunction | CD31, VE-cadherin | Impaired vasodilation, increased permeability, pro-inflammatory state.[1][2] |
| Vascular Smooth Muscle Cells (VSMCs) | Moderate to High | Hypertrophy, proliferation, synthetic phenotype | α-SMA, Calponin | Increased vascular tone, arterial stiffness, extracellular matrix production.[3][4][5] |
| Pericytes | Moderate | Activation, potential differentiation | NG2, PDGFRβ | Microvascular instability, inflammation, potential contribution to fibrosis.[6] |
| Adventitial Fibroblasts | High | Differentiation to Myofibroblasts | Vimentin, FSP1 | Excessive collagen deposition (fibrosis), inflammation, vascular stiffening.[7][8] |
Table 2: Quantitative Changes in Vascular Cell Phenotypes in Murine Hypertension Models
| Parameter | Murine Model | Endothelial Cells | VSMCs | Pericytes | Adventitial Fibroblasts |
| Cell Proliferation (fold increase vs. control) | Ang II Infusion | ~1.5 | ~3-fold increase in medial VSMCs.[7] | Early increase in number.[6] | ~3-fold increase in adventitial fibroblasts.[7] |
| α-SMA Expression | Ang II Infusion / DOCA-Salt | Occasional expression in endothelial-to-mesenchymal transition.[9][10] | Upregulated | Differentiates into smooth muscle-like cells expressing α-SMA.[6] | Upregulated upon differentiation to myofibroblasts. |
| Extracellular Matrix (ECM) Deposition (% increase in collagen) | DOCA-Salt | Contributes to basement membrane thickening | Increased collagen I & III synthesis | Contributes to microvascular fibrosis | Significant increase in adventitial collagen I deposition. |
| Perivascular Inflammation (immune cell infiltration) | Ang II Infusion | Increased leukocyte adhesion | Secretes pro-inflammatory cytokines | Contributes to inflammatory responses | Major source of pro-inflammatory cytokines (e.g., MCP-1), recruits monocytes.[8][11] |
Key Signaling Pathways in Vascular Remodeling
The pathological changes in vascular cells during hypertension are driven by complex signaling cascades. Below are simplified diagrams of key pathways involved in the activation of each cell type.
Endothelial Dysfunction Pathway
Caption: Signaling cascade leading to endothelial dysfunction in hypertension.
VSMC Proliferation and Hypertrophy Pathway
Caption: Angiotensin II-mediated signaling in vascular smooth muscle cells.
Pericyte Activation and Differentiation Pathway
Caption: Signaling pathways governing pericyte response in vascular remodeling.[6][12]
Adventitial Fibroblast to Myofibroblast Transition Pathway
Caption: Key signaling events in the activation of adventitial fibroblasts.
Experimental Workflows
A typical experimental workflow to investigate the role of a specific vascular cell type in a murine model of hypertension is outlined below.
Caption: Experimental workflow for studying vascular remodeling in hypertensive mice.
Experimental Protocols
Induction of Hypertension in Mice: Angiotensin II Infusion Model
This protocol describes the continuous subcutaneous infusion of Angiotensin II to induce hypertension in mice.[13][14][15][16]
Materials:
-
C57BL/6J mice (male, 10-12 weeks old)
-
Angiotensin II (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (Alzet, Model 2004 or equivalent)
-
Isoflurane anesthesia system
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
Procedure:
-
Pump Preparation:
-
On the day of surgery, dissolve Angiotensin II in sterile saline to achieve a final concentration that will deliver a dose of 400-1000 ng/kg/min, based on the pump's flow rate and the average weight of the mice.
-
Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Shave the fur on the back of the mouse, between the scapulae.
-
Make a small mid-scapular incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice daily for the first week for any signs of distress or infection.
-
Measure systolic blood pressure at baseline and then at regular intervals (e.g., weekly) using a tail-cuff system. A sustained systolic blood pressure of >160 mmHg is typically indicative of hypertension.[14]
-
The duration of infusion is typically 14 to 28 days.
-
Induction of Hypertension in Mice: DOCA-Salt Model
This model induces a low-renin, salt-sensitive form of hypertension.[17][18][19][20][21]
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA) pellets (50 mg)
-
1% NaCl drinking water
-
Uninephrectomy surgical setup (optional, but accelerates hypertension)
-
Isoflurane anesthesia system
-
Surgical tools
Procedure:
-
Uninephrectomy (Optional):
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and remove the kidney.
-
Close the muscle and skin layers with sutures.
-
Allow the mouse to recover for 1-2 weeks.
-
-
DOCA Pellet Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the neck or flank area.
-
Implant a 50 mg DOCA pellet subcutaneously.
-
Close the incision with sutures or wound clips.
-
-
Salt Administration:
-
Replace the regular drinking water with 1% NaCl solution.
-
-
Monitoring:
-
Monitor blood pressure weekly using the tail-cuff method.
-
The hypertensive phenotype typically develops over 3-4 weeks.
-
Immunofluorescence Staining for α-SMA and CD31 in Mouse Aorta
This protocol allows for the visualization and localization of myofibroblasts (α-SMA positive) and endothelial cells (CD31 positive) in cross-sections of the aorta.[22][23][24][25][26][27]
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-α-SMA (e.g., Abcam)
-
Rat anti-mouse CD31 (e.g., BD Biosciences)
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 594-conjugated
-
Goat anti-rat IgG, Alexa Fluor 488-conjugated
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the aorta and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the aorta in OCT compound and freeze.
-
Cut 10 µm thick cryosections and mount on slides.
-
-
Staining:
-
Wash the sections with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies (anti-α-SMA and anti-CD31) diluted in blocking buffer overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount with mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope. α-SMA will appear red, CD31 green, and nuclei blue.
-
Western Blot for TGF-β Signaling Proteins
This protocol is for the detection and quantification of proteins in the TGF-β signaling pathway, such as TGF-β1 and phosphorylated Smad2/3, in vascular tissue lysates.[28][29][30][31]
Materials:
-
Aortic tissue from experimental mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-TGF-β1 (Cell Signaling Technology)
-
Rabbit anti-phospho-Smad2/3 (Cell Signaling Technology)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Homogenize the aortic tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TGF-β1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Conclusion
The development of hypertension involves a multifaceted remodeling of the vascular wall, with significant contributions from cell types beyond the endothelium and smooth muscle. In murine models, pericytes and adventitial fibroblasts emerge as critical players in the interstitial space, driving microvascular instability, inflammation, and fibrosis. Understanding the distinct and overlapping roles of these "vascular interstitial cells" is paramount for the development of novel therapeutic strategies. By providing a comparative framework, detailed methodologies, and insights into the underlying signaling pathways, this guide aims to equip researchers with the necessary tools to further validate and target the roles of these crucial cell types in the fight against hypertensive vascular disease.
References
- 1. Endothelial Dysfunction in Hypertension: Current Concepts and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Dysfunction in Experimental Models of Arterial Hypertension: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smooth muscle cell hypertrophy versus hyperplasia in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmented Vascular Smooth Muscle Cell Stiffness and Adhesion when Hypertension is Superimposed on Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Lineage Tracing Reveals the Dynamic Contribution of Pericytes to the Blood Vessel Remodeling in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Aortic Adventitial Fibroblasts Participate in Angiotensin-Induced Vascular Wall Inflammation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell analysis of salt-induced hypertensive mouse aortae reveals cellular heterogeneity and state changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presence of alpha-smooth muscle actin-positive endothelial cells in the luminal surface of adult aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 15. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. journals.physiology.org [journals.physiology.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. sysy-histosure.com [sysy-histosure.com]
- 23. genomeme.ca [genomeme.ca]
- 24. Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm’s canal in mouse whole-mount corneal limbus tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emulatebio.com [emulatebio.com]
- 26. Expression and significance of α-SMA and PCNA in the vascular adventitia of balloon-injured rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of Specific and Reliable Genetic Tools to Identify, Label, and Target Cardiac Pericytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TGF-beta Antibody (#3711) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of Vasoactive Intestinal Contide (VIC) Signaling and Other Key Gut Peptides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Signaling Pathways and Physiological Effects
Vasoactive Intestinal Contide (VIC), also known as Vasoactive Intestinal Peptide (VIP), is a member of the secretin/glucagon superfamily of peptides and plays a crucial role in regulating various gastrointestinal functions. Understanding its signaling mechanisms in comparison to other prominent gut peptides is essential for the development of novel therapeutics targeting metabolic and digestive disorders. This guide provides a detailed, data-driven comparison of VIC signaling with that of Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), Cholecystokinin (CCK), Ghrelin, and Secretin.
Comparative Overview of Signaling Pathways
Gut peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating a cascade of intracellular signaling events. While there are overlaps, each peptide has a distinct primary signaling pathway that dictates its physiological function.
Vasoactive Intestinal Contide (VIC/VIP): VIC primarily signals through the Gαs protein-coupled receptors, VPAC1 and VPAC2.[1][2] This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1] This pathway is central to VIC's roles in smooth muscle relaxation, vasodilation, and stimulation of water and electrolyte secretion.[1]
Glucagon-Like Peptide-1 (GLP-1): Produced by intestinal L-cells, GLP-1 also signals predominantly through a Gαs-coupled receptor, leading to cAMP and PKA activation. This mechanism is crucial for its potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3]
Peptide YY (PYY): Released from intestinal L-cells, PYY exists in two main forms, PYY1-36 and PYY3-36. It exerts its effects through Y receptors (Y1, Y2, and Y5), which are coupled to Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects on appetite regulation.
Cholecystokinin (CCK): CCK, secreted by I-cells in the small intestine, binds to CCK1 and CCK2 receptors. Its signaling is diverse, primarily involving Gαq/11 activation, which stimulates phospholipase C (PLC) leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Ghrelin: Often termed the "hunger hormone," ghrelin is produced in the stomach and signals through the growth hormone secretagogue receptor (GHS-R1a). Its signaling is complex, involving Gαq/11 and other G proteins, leading to increased intracellular calcium and activation of downstream pathways that stimulate appetite.
Secretin: Secreted by S-cells in the duodenum, secretin binds to its receptor, a GPCR that is also coupled to Gαs. Similar to VIC and GLP-1, its primary signaling pathway involves the activation of adenylyl cyclase and an increase in cAMP, which is essential for its role in stimulating pancreatic and biliary bicarbonate secretion.
Signaling Pathway Diagrams
VIC Signaling Pathway
Comparative Signaling Pathways
Quantitative Comparison of Physiological Effects
The distinct signaling pathways of these gut peptides translate into differential effects on key physiological processes, including insulin secretion, gastric emptying, and food intake.
| Peptide | Primary Receptor(s) | Primary Signaling Pathway | Effect on Insulin Secretion | Effect on Gastric Emptying | Effect on Food Intake |
| VIC (VIP) | VPAC1, VPAC2 | Gαs → ↑cAMP | Stimulates (glucose-dependent) | Retards | Decreases (anorexigenic) |
| GLP-1 | GLP-1R | Gαs → ↑cAMP | Potently Stimulates (glucose-dependent) | Delays | Decreases (satiety signal) |
| PYY | Y1, Y2, Y5 | Gαi → ↓cAMP | No direct major effect | Delays | Decreases (anorexigenic) |
| CCK | CCK1, CCK2 | Gαq → ↑Ca2+, PKC | Weakly Stimulates | Delays | Decreases (satiety signal) |
| Ghrelin | GHS-R1a | Gαq → ↑Ca2+ | Inhibits | Accelerates | Increases (orexigenic) |
| Secretin | SCTR | Gαs → ↑cAMP | Minor inhibitory/no effect | Delays | No major direct effect |
Insulin Secretion:
Both VIC and GLP-1 are known to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. Studies have shown that VIC, GLP-1, and pituitary adenylate cyclase-activating polypeptide (PACAP) demonstrate equal effectiveness in stimulating insulin secretion. This is consistent with their shared primary signaling pathway involving Gαs and cAMP. Their insulinotropic effect is glucose-dependent, meaning they have a minimal effect on insulin release during hypoglycemia, which is a desirable characteristic for therapeutic agents.
Gastric Emptying:
The regulation of gastric emptying is a complex process influenced by multiple gut peptides.
-
VIC/VIP: Has been shown to retard gastric emptying, contributing to the regulation of nutrient delivery to the small intestine.[4] However, one study in rats found that intraperitoneal injection of VIP did not affect the emptying of a liquid meal.[5]
-
GLP-1: A meta-analysis of five studies using scintigraphy showed that GLP-1 receptor agonists delay gastric emptying of solid foods, with a mean halftime of 138.4 minutes compared to 95.0 minutes for placebo.[6][7]
-
PYY: Both PYY1-36 and PYY3-36 inhibit gastric emptying, with PYY3-36 being more effective. One study in humans showed that an intravenous infusion of PYY3-36 prolonged the half-emptying time of a radiolabeled omelette from 63.1 minutes (saline) to 87.0 minutes.[8]
-
CCK: Is a potent inhibitor of gastric emptying. Doses of CCK-8 that retard gastric emptying have also been shown to suppress food intake in a dose-dependent manner.[8]
Food Intake:
The control of appetite and satiety is a key function of many gut peptides.
-
VIC/VIP: Intracerebroventricular (ICV) injections of VIP have been shown to decrease food intake in various animal models, indicating an anorexigenic role at the central nervous system level.[9] In VIP knockout mice, a 15% decrease in overall 24-hour food intake was observed.[9]
-
GLP-1: Acts as a satiety signal, and its receptor agonists are used clinically for weight management. Peripheral administration of GLP-1 receptor agonists has been shown to reduce food intake.[10]
-
PYY: PYY3-36 is a well-established anorexigenic hormone. Peripheral administration inhibits food intake for several hours in both rodents and humans.[11]
-
CCK: Acts as a short-term satiety signal, promoting meal termination.[12]
Experimental Protocols
Accurate and reproducible experimental methods are critical for comparing the physiological effects of gut peptides. Below are summaries of key experimental protocols.
Measurement of Insulin Secretion
In Situ Perfused Pancreas Assay:
This technique allows for the direct measurement of insulin secretion from the pancreas in response to various stimuli.
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and perform a laparotomy to expose the abdominal organs.
-
Cannulation: Cannulate the celiac artery and the portal vein. Ligate surrounding vessels to isolate the pancreatic circulation.
-
Perfusion: Perfuse the pancreas via the celiac artery with a Krebs-Ringer bicarbonate buffer containing glucose and the test substance (e.g., VIC, GLP-1).
-
Sample Collection: Collect the effluent from the portal vein cannula at timed intervals.
-
Insulin Measurement: Measure insulin concentrations in the collected fractions using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
In Situ Perfused Pancreas Workflow
Gastric Emptying Scintigraphy
This is the gold-standard method for quantifying the rate of gastric emptying.
-
Meal Preparation: A standardized meal (e.g., low-fat, egg-white meal) is radiolabeled with a gamma-emitting isotope, typically Technetium-99m sulfur colloid (99mTc-SC).[13]
-
Meal Ingestion: The subject consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).[14]
-
Imaging: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.[15][16]
-
Data Analysis: Regions of interest (ROIs) are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. The geometric mean of the anterior and posterior counts is used to correct for tissue attenuation. The percentage of the meal remaining in the stomach is calculated, and the gastric emptying half-time (T1/2) can be determined.[15]
Rodent Food Intake Monitoring
Automated systems provide detailed analysis of feeding behavior.
-
Acclimation: Individually house rodents (e.g., rats or mice) in specialized cages equipped with automated food and water dispensers for an acclimation period.[17][18]
-
Peptide Administration: Administer the test peptide (e.g., VIC, CCK) via the desired route (e.g., intraperitoneal, intracerebroventricular).
-
Data Collection: The monitoring system continuously records the weight of the food hopper, allowing for the precise measurement of the amount of food consumed, the timing of meals, meal duration, and inter-meal intervals.[17]
-
Microstructural Analysis: Analyze the collected data to determine the effects of the peptide on the microstructure of feeding behavior, such as changes in meal size and frequency.[17]
Conclusion
VIC/VIP shares a primary signaling pathway with GLP-1 and Secretin, primarily acting through the Gαs-cAMP-PKA cascade. This shared mechanism underlies their similar efficacy in stimulating glucose-dependent insulin secretion. However, the diverse physiological effects of these and other gut peptides, such as PYY, CCK, and Ghrelin, on gastric emptying and food intake are governed by their interactions with a wider range of receptors and downstream signaling molecules. While VIC demonstrates anorexigenic properties and can influence gastric motility, further quantitative, direct comparative studies are needed to fully elucidate its therapeutic potential relative to other well-characterized gut peptides in the context of metabolic and digestive diseases. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative research.
References
- 1. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of the effects of cholecystokinin, secretin, and pentagastrin on gastrointestinal myoelectric activity in the conscious fasted dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GLP-1 and Incretin-Based Therapies on Gastrointestinal Motor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1stoptimal.com [1stoptimal.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Whether GLP-1 RAs Significantly Delay Gastric Emptying Called into Question | MDedge [mdedge.com]
- 7. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of cholecystokinin-induced changes in gastric emptying and feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of GI Peptides in Functional Dyspepsia and Gastroparesis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide YY, appetite and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 12. Intestinal hormones and regulation of satiety: the case for CCK, GLP-1, PYY, and Apo A-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wholisticmatters.com [wholisticmatters.com]
- 14. mdpi.com [mdpi.com]
- 15. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropeptide FF reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. REGULATION OF APPETITE, BODY COMPOSITION AND METABOLIC HORMONES BY VASOACTIVE INTESTINAL POLYPEPTIDE (VIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the physiology of gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Voltage-Gated Ion Channels in Vasoconstriction: A Comparative Guide
This guide provides an objective comparison of the role of Voltage-Gated Ion Channels (VICs) in mediating vasoconstriction against alternative physiological pathways. It is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of the key signaling cascades.
Vasoconstriction, the narrowing of blood vessels, is a fundamental physiological process that regulates blood pressure and flow. This process is primarily driven by the contraction of vascular smooth muscle cells (VSMCs). The contraction is initiated by an increase in intracellular calcium (Ca²⁺) concentration, which can be triggered by several mechanisms.[1][2] Among the most critical are Voltage-Gated Ion Channels, which open or close in response to changes in the membrane potential of the VSMC.[3]
The Central Role of Voltage-Gated Ion Channels
The primary mechanism by which VICs mediate vasoconstriction involves the influx of extracellular Ca²⁺ through L-type Ca²⁺ channels (LTCCs). A depolarizing stimulus causes these channels to open, leading to a rapid increase in cytosolic Ca²⁺.[1] This Ca²⁺ then binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[1][4]
Inhibition of voltage-gated potassium (Kv) channels in VSMCs is also a key event. The outflow of K⁺ through these channels helps maintain a negative resting membrane potential. When Kv channels are inhibited, the reduced K⁺ efflux leads to membrane depolarization, which in turn activates the L-type Ca²⁺ channels, initiating the contraction cascade.[5] Studies have specifically implicated Kv1.5 and Kv2.1 subtypes in this process.[6]
Alternative Vasoconstriction Pathways
While VICs are critical, other pathways can induce vasoconstriction independently or in concert with VICs. These alternatives often involve G-protein coupled receptors (GPCRs) and intracellular calcium stores.
-
GPCR-Mediated Calcium Release: Vasoactive agonists like angiotensin II and endothelin-1 bind to their respective GPCRs on the VSMC surface.[2][7] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm, which then initiates contraction.[8]
-
Calcium Sensitization: This pathway increases the force of contraction at a given Ca²⁺ concentration. A key mechanism involves the RhoA/Rho-kinase (ROCK) pathway.[8] Activated by GPCRs, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of myosin, leading to a sustained contractile state even without a further increase in intracellular Ca²⁺.[8]
Comparative Data of Vasoactive Agents
The following table summarizes the effects of agents that act through VIC-dependent and alternative pathways on vascular tone. The data, compiled from various studies, illustrates the relative potency and efficacy of these compounds.
| Compound | Mechanism of Action | Typical Concentration Range | Effect | Reference Vessel (Example) |
| Potassium Chloride (KCl) | Membrane depolarization, VIC activation | 30-80 mM | Potent Vasoconstriction | Isolated Arteries/Veins[9] |
| Bay K8644 | L-type Ca²⁺ channel agonist | 1 nM - 1 µM | Sustained Vasoconstriction | Various Vascular Smooth Muscle[1] |
| Nifedipine | L-type Ca²⁺ channel blocker | 10 nM - 10 µM | Vasodilation/Inhibition of Contraction | Mouse Arteries[10] |
| Phenylephrine | α1-adrenergic receptor agonist (GPCR) | 10 nM - 100 µM | Potent Vasoconstriction | Rat/Mouse Arterioles[11] |
| Angiotensin II | AT1 receptor agonist (GPCR) | 1 nM - 1 µM | Potent Vasoconstriction | Vascular Smooth Muscle Cells[8] |
| Endothelin-1 (ET-1) | ET-A/ET-B receptor agonist (GPCR) | 0.1 nM - 100 nM | Potent & Sustained Vasoconstriction | Smooth Muscle Tissue Constructs[12] |
Experimental Protocols for Validation
The validation of VICs and other pathways in vasoconstriction relies on a range of established in vitro and ex vivo experimental techniques.
Wire Myography for Isometric Tension Measurement
This is a widely used ex vivo method to assess the contractility of isolated small blood vessel segments.[9][13]
Protocol Outline:
-
Vessel Isolation: Small arteries (e.g., mesenteric or cerebral) are dissected from a euthanized animal (e.g., rat or mouse) and placed in a cold, oxygenated physiological salt solution (PSS).
-
Mounting: A 2-3 mm segment of the artery is carefully mounted on two small stainless steel wires or pins in the chamber of a wire myograph.[9]
-
Equilibration & Normalization: The chamber is filled with PSS, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The vessel is allowed to equilibrate under a baseline tension. It is then normalized, a process of stretching to determine its optimal resting tension for maximal contractile response.
-
Viability Check: The vessel's contractile capacity is confirmed by challenging it with a high concentration of potassium chloride (e.g., 60 mM KCl), which induces depolarization and VIC-mediated contraction.[9] Endothelial integrity can be checked using an agonist like acetylcholine.[9]
-
Compound Testing:
-
To test a VIC blocker, the vessel is first pre-constricted with KCl or a GPCR agonist like phenylephrine.
-
A cumulative concentration-response curve is generated by adding increasing doses of the VIC blocker (e.g., nifedipine) and measuring the resulting relaxation (decrease in tension).
-
To test a vasoconstrictor, cumulative doses are added to the bath, and the increase in isometric tension is recorded.
-
-
Data Analysis: The recorded tension is plotted against the compound concentration to determine parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Other Key Methodologies
-
Pressure Myography: This technique mounts a vessel segment onto two glass cannulas and pressurizes it to a physiological level. It allows for the study of myogenic responses (contraction in response to pressure) and changes in vessel diameter, which is often more physiologically relevant than isometric tension.[9]
-
In Vitro Cell-Based Assays: Isolated VSMCs can be used to study calcium transients and contractility. Systems like IonOptix can monitor intracellular calcium levels and cell shortening in response to electrical or chemical stimulation.[13]
-
In Vivo Imaging: Techniques such as the dorsal skin-fold window chamber in mice allow for the direct visualization and quantification of vasoconstriction in a living animal after the application of vasoactive substances or other stimuli.[14]
References
- 1. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 2. Vasoconstriction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Editorial: Molecular Mechanisms of Voltage-Gating in Ion Channels [frontiersin.org]
- 4. A dynamic model of smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of voltage-gated potassium channels in vascular smooth muscle during hypertension and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The role of subtypes of voltage-gated K+ channels in pulmonary vasoconstriction induced by 15-hydroeicosatetraenoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Peripheral Vascular Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rebuilding the Vascular Network: In vivo and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenergic control of vascular resistance varies in muscles composed of different fiber types: influence of the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
- 14. Automatic protocol for quantifying the vasoconstriction in blood vessel images - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vic Mouse Carcasses: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and ethical disposal of laboratory animals is a critical component of research integrity and biosafety. This guide provides essential, step-by-step procedures for the proper disposal of "Vic" mouse carcasses, aligning with institutional and regulatory standards. Adherence to these protocols is paramount for the safety of laboratory personnel and the prevention of environmental contamination.
Immediate Post-Euthanasia Procedures
The disposal process begins immediately following humane euthanasia, which must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols. The most common acceptable method for euthanasia of mice is CO2 inhalation.[1]
1. Confirmation of Death: Before disposal, it is mandatory to ensure the animal is deceased. This is a critical step to prevent the horrifying possibility of an animal waking up during the disposal process.[2][3] Acceptable secondary physical methods to confirm death include:
-
Cervical dislocation
-
Decapitation
-
Bilateral thoracotomy (opening the chest cavity)
-
Removal of a vital organ
2. Carcass Handling and Containment: Once death is confirmed, the carcass must be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[4] Carcasses should be placed in a leak-proof, transparent plastic bag.[5] If the research involved biohazardous or chemical agents, specific containment procedures must be followed.
Carcass Storage and Labeling
Proper storage and labeling are crucial for tracking and ensuring the correct disposal pathway.
| Parameter | Specification | Rationale |
| Storage Temperature | Refrigeration (2-4°C) or Freezing (≤ -20°C) | To prevent decomposition and putrefaction.[6] |
| Maximum Storage Time (Non-Hazardous) | Up to 48 hours in a refrigerator | To minimize decomposition before final disposal. |
| Maximum Storage Time (Hazardous) | Follow specific protocol guidelines | Dependent on the nature of the hazardous material. |
| Labeling Requirements | IACUC Protocol #, Date of Euthanasia, Initials of Personnel | For tracking and regulatory compliance.[7] |
Disposal Pathways
The appropriate disposal pathway depends on whether the mouse carcass is classified as hazardous or non-hazardous waste.
Non-Hazardous Carcasses: For mice not exposed to infectious agents, hazardous chemicals, or radioactive materials, the standard disposal method is through a licensed biomedical waste vendor. These carcasses are typically incinerated.[8] Never dispose of animal carcasses in the regular trash.[7][9]
Hazardous Carcasses: If the "Vic" mouse was used in experiments involving infectious agents, hazardous chemicals, or radioactive materials, it is considered pathological or biomedical waste and requires special handling.[6][10][11]
-
Biohazardous Waste: Carcasses must be placed in red biohazard bags and handled according to the institution's biosafety plan.[6] Decontamination, such as autoclaving, may be required prior to final disposal.[8]
-
Chemical Hazards: The disposal of carcasses containing chemical hazards must follow the guidelines outlined in the specific chemical's Safety Data Sheet (SDS) and the institution's chemical hygiene plan.[8]
-
Radioactive Waste: Carcasses with radioactive isotopes must be disposed of in accordance with the institution's radiation safety program and federal regulations.
Experimental Protocols
The procedures outlined above are based on standard guidelines for laboratory animal disposal. The specific experimental protocol under which the "Vic" mouse was used will dictate the precise disposal requirements. Always refer to your approved IACUC protocol for detailed instructions.
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the proper disposal of a "Vic" mouse carcass.
Caption: Workflow for the Proper Disposal of a "Vic" Mouse Carcass.
References
- 1. rci.ucmerced.edu [rci.ucmerced.edu]
- 2. research.uci.edu [research.uci.edu]
- 3. Euthanasia - Management of Animal Care and Use Programs in Research, Education, and Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Animal Research Occupational Health and Safety Program – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Article - Standard on Disposal of Rod... [policies.unc.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. unomaha.edu [unomaha.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Biohazard (Biomedical) Waste Management | Emergency and Safety Services [dess.uccs.edu]
- 11. Biomedical waste - King County, Washington [kingcounty.gov]
Essential Safety and Operational Protocols for Handling Laboratory Mice
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for researchers, scientists, and drug development professionals working with laboratory mice. The term "Vic mouse" does not correspond to a recognized, standardized nomenclature for a specific mouse strain. It may refer to a colloquial name, a research program, or a specific model such as the Vici syndrome mouse model.[1] Given this ambiguity, the following guidelines are based on established best practices for handling laboratory mice, with a particular emphasis on procedures for immunocompromised animals, which require stringent aseptic techniques to protect the animals from pathogens.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense in protecting both the researcher and the animal.[2] For immunocompromised mice, the primary goal is to prevent the transmission of pathogens to the animals. The following table summarizes the recommended PPE.
| PPE Component | Standard Handling | Handling Immunocompromised Mice | Rationale |
| Gloves | Single pair, non-sterile | Double pair, sterile | Protects the animal from human-borne pathogens and the handler from potential allergens and zoonotic agents. Double gloving provides an extra barrier and allows for the aseptic removal of the outer pair. |
| Gown/Lab Coat | Standard lab coat | Sterile, disposable gown | Prevents contamination of the animal's environment and protects the researcher's clothing. Sterile gowns are critical for maintaining an aseptic environment for immunocompromised animals. |
| Mask | Recommended, surgical mask | Required, N95 or higher | Minimizes the risk of respiratory pathogen transmission to the mice.[2] |
| Hair Bonnet | Recommended | Required, sterile | Contains hair and dander, preventing contamination of the cage and experimental area. |
| Shoe Covers | Recommended | Required, disposable | Prevents tracking contaminants into the animal housing and procedure rooms. |
| Eye Protection | As needed, based on procedure | Recommended, safety glasses or goggles | Protects against splashes of biological materials or chemicals. |
Experimental Protocol: Aseptic Tissue Collection
This protocol outlines the steps for aseptically collecting tissue from a mouse, a common procedure in many research settings.
Materials:
-
Appropriate PPE (as outlined above for immunocompromised animals)
-
Sterile surgical instruments (forceps, scissors, scalpel)
-
70% ethanol
-
Sterile gauze
-
Sterile collection tubes (e.g., microcentrifuge tubes)
-
Dry ice or liquid nitrogen for snap-freezing
-
Bead sterilizer or autoclave for instrument sterilization
Procedure:
-
Preparation:
-
Don all required PPE.
-
Prepare a sterile surgical field by disinfecting a surface with 70% ethanol.
-
Lay out sterile surgical instruments and collection tubes.
-
Ensure the bead sterilizer is at the appropriate temperature if re-sterilizing instruments between animals.
-
-
Euthanasia:
-
Humanely euthanize the mouse according to approved institutional guidelines (e.g., CO2 asphyxiation followed by a secondary physical method like cervical dislocation).
-
-
Surgical Site Preparation:
-
Position the mouse on the sterile field.
-
Liberally spray the abdomen and chest with 70% ethanol to wet the fur and minimize contamination.
-
-
Tissue Dissection:
-
Use sterile forceps to lift the skin and make a midline incision with sterile scissors.
-
Use a separate set of sterile instruments to cut through the peritoneal wall to avoid contamination from the skin and fur.
-
Carefully dissect the target organ or tissue (e.g., liver, spleen, tumor). Use a clean, sterile set of instruments for each new tissue type to prevent cross-contamination.
-
-
Sample Collection:
-
Place the collected tissue into a pre-labeled sterile collection tube.
-
Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to preserve its integrity for downstream applications.
-
-
Post-Procedure:
-
Dispose of the mouse carcass and any contaminated materials according to institutional guidelines.
-
Clean and sterilize all surgical instruments.
-
Disinfect the surgical area.
-
Disposal Plan
Proper disposal of animal carcasses, bedding, and other contaminated materials is crucial for safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Mouse Carcasses | Place in a leak-proof, sealable plastic bag. Label the bag with the relevant protocol number. Store in a designated freezer until collection by a licensed biological waste disposal service for incineration.[4] |
| Contaminated Bedding | For bedding from animals exposed to biohazards, it should be autoclaved before disposal as regular waste. For standard housing, bedding can often be disposed of in the regular trash, but institutional guidelines should always be followed. |
| Sharps | Needles, scalpels, and other sharp objects must be placed in a designated sharps container.[5] |
| Non-Contaminated Waste | General waste such as packaging and clean paper towels can be disposed of in the regular trash. |
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[6][7] It is frequently studied in mouse models of cancer and developmental biology.[8]
Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.
References
- 1. New Vici Syndrome Mouse Model Could Accelerate Research | Taconic Biosciences [taconic.com]
- 2. Six strategies for success caring for immunodeficient mice [jax.org]
- 3. mcgill.ca [mcgill.ca]
- 4. Article - Standard on Disposal of Rod... [policies.unc.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. KEGG PATHWAY: MAPK signaling pathway - Mus musculus (house mouse) [kegg.jp]
- 7. cusabio.com [cusabio.com]
- 8. Mapk/Erk activation in an animal model of social deficits shows a possible link to autism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
